MFZ 10-7
描述
The exact mass of the compound this compound (hydrochloride) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2.ClH/c1-11-3-2-4-15(18-11)6-5-12-7-13(10-17)9-14(16)8-12;/h2-4,7-9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHOKQFFLQKKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=CC(=C2)F)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779796-36-9 | |
| Record name | MFZ10-7 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3EFD8HR3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Molecular Tangle: A Technical Guide to the Mechanism of Action of MFZ 10-7
For Immediate Release
This whitepaper provides a detailed examination of the pharmacological profile of MFZ 10-7, a potent and selective small molecule of significant interest to researchers in neuropharmacology and drug development. We will delve into its core mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of its engagement with cellular signaling pathways.
Core Mechanism of Action: Negative Allosteric Modulation of mGluR5
This compound functions as a high-affinity negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2][3][4][5][6] Unlike orthosteric antagonists that directly compete with the endogenous ligand, glutamate, for its binding site, this compound binds to a distinct, allosteric site on the mGluR5 protein. This binding event induces a conformational change in the receptor that, in turn, reduces its affinity for glutamate and/or its ability to initiate downstream signaling cascades upon glutamate binding. The primary consequence of this action is the potent inhibition of glutamate-mediated intracellular calcium mobilization.[3][]
The selectivity and high potency of this compound for mGluR5 make it a valuable tool for dissecting the physiological and pathophysiological roles of this receptor, particularly in the context of neuropsychiatric and addictive disorders.[2][4][5][8][9] Preclinical studies have demonstrated its efficacy in attenuating drug-taking and drug-seeking behaviors in animal models of cocaine addiction.[2][4][5][][8]
Quantitative Pharmacological Data
The potency and binding affinity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data, providing a comparative perspective with other well-known mGluR5 NAMs.
| Compound | IC50 (nM) | Target | Assay |
| This compound | 1.22 | mGluR5 | Glutamate-mediated calcium mobilization [3][] |
| MPEP | ~16 | mGluR5 | Not Specified |
| MTEP | ~56 | mGluR5 | Not Specified |
| Fenobam | ~230 | mGluR5 | Not Specified |
| Compound | Ki (nM) | Target |
| This compound | 0.67 | rat mGluR5 [3][6] |
| MTEP | ~42.2 | mGluR5 |
| Fenobam | ~221.1 | mGluR5 |
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound at the cellular level, depicting its interaction with the mGluR5 signaling cascade.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined below. These methodologies are representative of the standard practices used to determine the pharmacological profile of a novel compound.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the mGluR5.
Methodology:
-
Membrane Preparation: Membranes from cells expressing recombinant rat mGluR5 are prepared by homogenization and centrifugation.
-
Radioligand: A specific radioligand for the allosteric site of mGluR5, such as [3H]MPEP, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting glutamate-induced calcium release.
Methodology:
-
Cell Culture: Cells stably expressing mGluR5 are cultured and plated.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: An EC80 concentration of glutamate is added to stimulate the mGluR5 receptor.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by detecting the fluorescence intensity using a plate reader.
-
Data Analysis: The inhibitory effect of this compound at each concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
In Vivo Cocaine Self-Administration Model
Objective: To evaluate the effect of this compound on the reinforcing properties of cocaine.
Methodology:
-
Animal Subjects: Male Wistar or Sprague-Dawley rats are used.
-
Catheter Implantation: Rats are surgically implanted with intravenous catheters for cocaine delivery.
-
Training: Rats are trained to self-administer cocaine by pressing a lever, which delivers an infusion of the drug.
-
Drug Administration: Prior to the self-administration session, rats are pre-treated with intraperitoneal injections of either vehicle or varying doses of this compound.[2]
-
Behavioral Testing: The number of cocaine infusions and lever presses are recorded during the session.
-
Data Analysis: The effects of this compound on cocaine self-administration are analyzed using statistical methods such as ANOVA to determine dose-dependent effects.[2]
The following diagram provides a workflow for the in vivo cocaine self-administration experiment.
References
- 1. This compound | Tocris Bioscience 4438 product information [labome.com]
- 2. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 1779796-36-9 | MFZ107 | Tocris Bioscience [tocris.com]
- 4. A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rdw.rowan.edu [rdw.rowan.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 8. mGluR5 antagonism inhibits cocaine reinforcement and relapse by elevation of extracellular glutamate in the nucleus accumbens via a CB1 receptor mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ORCID [orcid.org]
An In-depth Technical Guide to MFZ 10-7: A Potent and Selective mGluR5 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
MFZ 10-7, with the chemical name 3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile, is a highly potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Its ability to modulate glutamatergic neurotransmission has positioned it as a significant tool in neuroscience research, particularly in the investigation of neuropsychiatric and neurodevelopmental disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Chemical Structure and Properties
This compound is a small molecule with a well-defined chemical structure that is crucial for its high-affinity binding to mGluR5.
Chemical Structure:
Image Credit: PubChem CID 46208250
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile | |
| Molecular Formula | C₁₅H₉FN₂ | [1] |
| Molecular Weight | 236.25 g/mol | |
| CAS Number | 1224431-15-5 | [1] |
| Canonical SMILES | Cc1cccc(n1)C#Cc2cc(F)cc(c2)C#N | [1] |
| InChI Key | ZGEXQIMQZVRTDZ-UHFFFAOYSA-N | [1] |
| Physical Appearance | Off-white solid | [2] |
| Storage | Store at -20°C | [2] |
Synthesis
A plausible synthesis would involve the coupling of 2-ethynyl-6-methylpyridine and 3-bromo-5-fluorobenzonitrile .
Proposed Synthetic Scheme:
References
A Technical Guide to MFZ 10-7: A Potent and Selective Negative Allosteric Modulator of mGluR5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MFZ 10-7, a novel and highly potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). This document consolidates key in vitro and in vivo data, outlines relevant experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Compound Properties and Mechanism of Action
This compound, chemically known as 3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile, is a high-affinity, selective mGluR5 NAM.[1][2][3] Unlike orthosteric antagonists that directly compete with the endogenous ligand glutamate, this compound binds to a distinct allosteric site on the mGluR5 protein. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate intracellular signaling pathways upon glutamate binding. This negative allosteric modulation effectively dampens mGluR5-mediated signaling.
Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, typically couples to Gαq/11. This initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). Downstream of this, the extracellular signal-regulated kinase (ERK) pathway can be activated. This compound, by inhibiting the initial receptor activation, effectively attenuates these downstream signals.
Quantitative In Vitro Pharmacology
This compound has demonstrated superior potency and affinity for mGluR5 compared to other well-characterized NAMs such as MPEP, MTEP, and fenobam.[1][2][3][4] The following tables summarize the comparative quantitative data.
Table 1: In Vitro Binding Affinities of mGluR5 Negative Allosteric Modulators
| Compound | K_i (nM) at rat mGluR5 | Fold Difference vs. This compound |
| This compound | 0.67 [5] | - |
| MTEP | ~42.21 | ~63-fold higher[1] |
| Fenobam | ~221.1 | ~330-fold higher[1] |
Table 2: In Vitro Functional Potencies of mGluR5 Negative Allosteric Modulators (Inhibition of Glutamate-Mediated Calcium Mobilization)
| Compound | IC_50 (nM) | Fold Difference vs. This compound |
| This compound | 1.22 [] | - |
| MPEP | ~15.86 | ~13-fold higher[1] |
| MTEP | ~56.12 | ~46-fold higher[1] |
| Fenobam | ~229.36 | ~188-fold higher[1] |
Table 3: Selectivity Profile of this compound
| Off-Target | K_i (nM) | Fold Selectivity for mGluR5 |
| Monoamine Oxidase B (MAO-B) | ~770.5 | ~1150-fold[1][5] |
| Thromboxane A2 (TXA2) Receptor | ~2010 | ~3000-fold[1][5] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and pharmacological properties of this compound, specific in vitro assays are employed. The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Figure 1: mGluR5 signaling and this compound's inhibitory mechanism.
Figure 2: Experimental workflow for a calcium mobilization assay.
Figure 3: Logical workflow for preclinical evaluation of this compound.
Experimental Protocols
Detailed, step-by-step protocols are crucial for the replication and validation of scientific findings. Below are overviews of the key experimental methodologies used in the characterization of this compound, based on available information.
In Vitro Radioligand Binding Assay for K_i Determination
This assay quantifies the affinity of a compound for a specific receptor.
-
Cell Preparation: Membranes are prepared from HEK293 cells stably expressing rat mGluR5.[7]
-
Assay Buffer: A typical buffer used is 50 mM Tris with 0.9% NaCl, at a pH of 7.4.[7]
-
Radioligand: A radiolabeled ligand that binds to the same allosteric site as this compound, such as [³H]methoxyPEPy (an MPEP analog), is used.[7]
-
Procedure:
-
Varying concentrations of the unlabeled test compound (this compound) are prepared.
-
The test compound, cell membranes (e.g., 40 µ g/well ), and a fixed concentration of the radioligand are incubated together.[7]
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a filter plate.
-
The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) is determined. The K_i is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the functional consequence of receptor modulation.
-
Cell Line: HEK293 cells stably expressing rat mGluR5 are commonly used.[7][8]
-
Procedure:
-
Cells are plated in 96- or 384-well plates and incubated.[7]
-
The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are incubated with varying concentrations of this compound.
-
A fixed concentration of glutamate (at its EC₅₀ or EC₈₀ for robust signaling) is added to stimulate the receptors.
-
The change in intracellular calcium concentration is measured as a change in fluorescence intensity using an instrument like a FlexStation or a FLIPR (Fluorometric Imaging Plate Reader).[7]
-
-
Data Analysis: The inhibitory effect of this compound at each concentration is calculated relative to the response elicited by glutamate alone. A dose-response curve is generated, and the IC₅₀ value is determined, representing the concentration of this compound that inhibits 50% of the glutamate-induced calcium mobilization.[]
In Vivo Behavioral Models: Cocaine Self-Administration and Reinstatement
These models are used to assess the therapeutic potential of this compound in addiction-related behaviors.
-
Subjects: Male Wistar or Sprague-Dawley rats are typically used.
-
Surgery: Rats are surgically implanted with intravenous catheters for cocaine self-administration.
-
Cocaine Self-Administration:
-
Rats are trained to press a lever to receive an intravenous infusion of cocaine.
-
Once stable responding is established, the effect of this compound is tested.
-
Rats are pretreated with various doses of this compound (or vehicle) via intraperitoneal (i.p.) injection before the self-administration session.[1][2][3]
-
The number of cocaine infusions earned is recorded as the primary measure of drug-taking behavior.
-
-
Reinstatement of Cocaine-Seeking:
-
After the self-administration phase, the lever-pressing behavior is extinguished by replacing cocaine infusions with saline.
-
Once responding is low, relapse-like behavior is triggered by a "prime" injection of cocaine or presentation of cocaine-associated cues.
-
The effect of this compound pretreatment on this reinstated drug-seeking behavior (lever pressing without drug reward) is measured.[1][2][3]
-
-
Control Measures: To ensure the effects are specific to the rewarding properties of the drug and not due to general motor impairment, control experiments are conducted. These include measuring the effect of this compound on sucrose self-administration (a natural reward) and on general locomotor activity in an open field.[1][2][3]
Conclusion
This compound is a highly potent and selective mGluR5 negative allosteric modulator, exhibiting significantly improved in vitro pharmacological properties compared to previous generations of mGluR5 NAMs. Its efficacy in preclinical models of cocaine addiction highlights its potential as a valuable research tool and a promising candidate for further therapeutic development. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other novel mGluR5 modulators.
References
- 1. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocai" by Thomas Keck, Mu-Fa Zou et al. [rdw.rowan.edu]
- 3. A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rdw.rowan.edu [rdw.rowan.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of MFZ 10-7: A Potent and Selective mGluR5 Negative Allosteric Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and preclinical characterization of MFZ 10-7 (3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile hydrochloride), a high-affinity and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This compound has emerged as a valuable research tool for investigating the role of mGluR5 in various physiological and pathological processes, particularly in the context of substance use disorders. This document provides a comprehensive overview of its pharmacological properties, detailed experimental protocols for its synthesis and in vitro/in vivo evaluation, and a summary of key quantitative data. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism of action and preclinical development.
Introduction
Metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, is a key player in excitatory neurotransmission in the central nervous system. Its involvement in synaptic plasticity, learning, and memory has made it an attractive therapeutic target for a range of neurological and psychiatric disorders, including anxiety, depression, and substance use disorders. Negative allosteric modulators of mGluR5 have shown considerable promise in preclinical models by attenuating the effects of excessive glutamate signaling.
This compound was developed as a novel mGluR5 NAM with improved potency and selectivity over earlier compounds such as MPEP and MTEP.[1] Structurally, it is an analog of MPEP and is characterized by a pyridyl-ethynyl-phenyl scaffold.[1][2] Preclinical studies have demonstrated its efficacy in reducing cocaine-taking and cocaine-seeking behaviors in animal models, highlighting its potential for the development of addiction therapeutics.[1]
Quantitative Data Summary
The following tables summarize the key in vitro binding affinities and functional potencies of this compound in comparison to other well-characterized mGluR5 NAMs.
Table 1: In Vitro Binding Affinities of mGluR5 NAMs
| Compound | Ki (nM) at mGluR5 |
| This compound | 0.67 [1] |
| MTEP | 42[1] |
| Fenobam | 221[1] |
Table 2: In Vitro Functional Potencies of mGluR5 NAMs (Inhibition of Glutamate-Mediated Calcium Mobilization)
| Compound | IC50 (nM) |
| This compound | 1.22 [1] |
| MPEP | 16[1] |
| MTEP | 56[1] |
| Fenobam | 230[1] |
Experimental Protocols
Synthesis of this compound (3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile hydrochloride)
The synthesis of this compound is based on a Sonogashira coupling reaction. The following protocol is adapted from the general procedures described in the primary literature.[2]
Materials:
-
3-bromo-5-fluorobenzonitrile
-
2-ethynyl-6-methylpyridine
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
To a solution of 3-bromo-5-fluorobenzonitrile (1.0 eq) and 2-ethynyl-6-methylpyridine (1.2 eq) in anhydrous THF, add triethylamine (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature under an argon atmosphere for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the purified free base in a minimal amount of diethyl ether.
-
Add a solution of HCl in diethyl ether (1 M) dropwise with stirring until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile hydrochloride (this compound) as a solid.
-
Confirm the structure and purity of the final product by 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Functional Assay: Glutamate-Mediated Calcium Mobilization
This assay determines the potency of this compound to inhibit the intracellular calcium release mediated by the activation of mGluR5.
Materials:
-
Human embryonic kidney (HEK) 293 cells stably expressing rat mGluR5.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
HEPES-buffered saline (HBS): 20 mM HEPES, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM glucose, pH 7.4.
-
L-glutamic acid.
-
This compound and other test compounds.
Procedure:
-
Cell Culture: Culture the HEK 293-mGluR5 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBS. Load the cells with Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBS for 1 hour at 37°C.
-
Compound Incubation: Wash the cells with HBS to remove excess dye. Add varying concentrations of this compound or other antagonist compounds to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure the baseline fluorescence.
-
Agonist Addition: Add a solution of L-glutamic acid at a concentration that elicits a submaximal response (EC80) to all wells simultaneously using the plate reader's integrated fluidics.
-
Data Acquisition: Record the fluorescence intensity over time to measure the intracellular calcium mobilization.
-
Data Analysis: Determine the inhibitory effect of this compound by calculating the percentage inhibition of the glutamate-induced calcium response. Construct a concentration-response curve and calculate the IC50 value using non-linear regression analysis.
In Vivo Assay: Rat Model of Cocaine Self-Administration
This protocol assesses the effect of this compound on the reinforcing properties of cocaine.[1]
Animals:
-
Male Wistar or Sprague-Dawley rats with jugular vein catheters.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, a tone generator, and an infusion pump connected to the rat's catheter.
Procedure:
-
Acquisition of Cocaine Self-Administration:
-
Allow rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule during daily 2-hour sessions.
-
A response on the "active" lever results in a cocaine infusion and the presentation of a light and tone cue, while a response on the "inactive" lever has no consequence.
-
Continue training until stable responding is achieved (e.g., less than 15% variation in the number of infusions over three consecutive days).
-
-
Drug Treatment and Testing:
-
Once stable responding is established, administer this compound (e.g., 0, 1, 3, 10 mg/kg, intraperitoneally) 30 minutes before the start of the self-administration session.
-
Use a within-subjects design, where each rat receives each dose of this compound in a counterbalanced order, with several days of baseline self-administration between drug test days.
-
-
Data Analysis:
-
Record the number of active and inactive lever presses and the number of cocaine infusions.
-
Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to determine the effect of this compound on cocaine self-administration.
-
Visualizations
Signaling Pathway of mGluR5 and Modulation by this compound
Caption: mGluR5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for the Discovery and Preclinical Evaluation of this compound
References
Unveiling MFZ 10-7: A Potent and Selective mGluR5 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MFZ 10-7, a novel and highly potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This compound has demonstrated significant potential in preclinical models for the treatment of substance use disorders, particularly cocaine addiction. This document details its chemical properties, mechanism of action, and key experimental findings, offering a valuable resource for researchers in the field of neuropharmacology and drug development.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile hydrochloride .[1][2][3] It is also known by its synonym, 3-Fluoro-5-[2-(6-methyl-2-pyridinyl)ethynyl]benzonitrile hydrochloride.[1][3]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₉FN₂.HCl | [1] |
| Molecular Weight | 272.7 g/mol | [1] |
| CAS Number | 1224431-15-5 | [1] |
| InChI Key | ZGEXQIMQZVRTDZ-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC=CC(=N1)C#CC2=CC(=CC(=C2)F)C#N | [1] |
Mechanism of Action: Targeting the mGluR5 Receptor
This compound functions as a negative allosteric modulator of the mGluR5 receptor.[1][3][4] This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event reduces the receptor's response to glutamate, effectively dampening its signaling. The mGluR5 receptor is a G-protein coupled receptor that, upon activation by glutamate, mobilizes intracellular calcium.[1] this compound potently inhibits this glutamate-mediated calcium mobilization.[1][3][4]
The metabotropic glutamate receptors, and mGluR5 in particular, are critically involved in synaptic plasticity and neurotransmission in brain regions associated with reward and addiction, such as the nucleus accumbens. By modulating mGluR5 activity, this compound can influence the neurobiological pathways underlying drug-seeking and addictive behaviors.
In Vitro Efficacy and Selectivity
Studies have demonstrated the high potency and selectivity of this compound for the mGluR5 receptor compared to other well-known mGluR5 NAMs.
| Compound | IC₅₀ (nM) for mGluR5 | Binding Affinity (Ki) (nM) for mGluR5 |
| This compound | 1.22 | 0.67 |
| MPEP | ~16 | Not Reported |
| MTEP | ~56 | ~42 |
| Fenobam | ~230 | ~221 |
Data compiled from Keck et al., 2014.[5]
As the table illustrates, this compound exhibits a significantly lower IC₅₀ and Ki value, indicating its superior potency in inhibiting mGluR5 function and its higher binding affinity for the receptor compared to MPEP, MTEP, and fenobam.[5]
Preclinical In Vivo Studies: Attenuation of Cocaine-Related Behaviors
The primary preclinical evidence for the therapeutic potential of this compound comes from studies investigating its effects on cocaine-taking and cocaine-seeking behaviors in rat models.
Inhibition of Cocaine Self-Administration
In rats trained to self-administer cocaine, this compound has been shown to dose-dependently reduce the intake of the drug.[5] This suggests that this compound can diminish the reinforcing properties of cocaine.
Reduction of Cocaine-Seeking Behavior
This compound is also effective in attenuating various forms of relapse-like behavior in animal models:
-
Cocaine-Induced Reinstatement: It inhibits the reinstatement of drug-seeking behavior triggered by a priming dose of cocaine.[5]
-
Cue-Induced Reinstatement: It reduces drug-seeking behavior elicited by environmental cues previously associated with cocaine availability.[5]
Importantly, these effects on cocaine-related behaviors were observed at doses that did not significantly affect locomotor activity, suggesting that the observed reductions in drug-taking and seeking are not due to general motor impairment.[5]
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to characterize the activity of this compound.
In Vitro Functional Assay: Measurement of Intracellular Calcium Mobilization
This assay is used to determine the potency of mGluR5 NAMs in inhibiting receptor function.
-
Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing the rat mGluR5 receptor.
-
Procedure:
-
Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of this compound or other NAMs.
-
Glutamate is added to stimulate the mGluR5 receptor.
-
The resulting increase in intracellular calcium is measured as a change in fluorescence using a plate reader.
-
The concentration of the NAM that produces 50% inhibition of the glutamate response (IC₅₀) is calculated.
-
In Vivo Behavioral Assay: Cocaine Self-Administration in Rats
This model assesses the reinforcing effects of a drug and the ability of a compound to reduce drug-taking behavior.
-
Subjects: Male Wistar or Sprague-Dawley rats.
-
Surgical Preparation: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and an infusion pump.
-
Procedure:
-
Acquisition: Rats are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Each infusion is paired with a discrete cue (e.g., illumination of the stimulus light).
-
Maintenance: Once stable responding is established, the effect of this compound is tested.
-
Drug Administration: Rats are pretreated with various doses of this compound or vehicle via intraperitoneal (i.p.) injection prior to the self-administration session.
-
Data Collection: The number of infusions earned and lever presses are recorded.
-
In Vivo Behavioral Assay: Reinstatement of Cocaine-Seeking
This model mimics relapse to drug use in humans.
-
Procedure:
-
Extinction: Following stable self-administration, the cocaine and its associated cues are withheld. Lever pressing no longer results in drug infusion, leading to a decrease in responding (extinction).
-
Reinstatement: Once responding is extinguished, reinstatement of drug-seeking is triggered by:
-
Drug-Primed: A non-contingent injection of cocaine.
-
Cue-Induced: Presentation of the drug-associated cues.
-
-
Drug Testing: The effect of this compound on reinstatement is assessed by administering the compound prior to the reinstatement trigger.
-
Data Collection: The number of presses on the previously active lever is recorded as a measure of drug-seeking.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows associated with the study of this compound.
References
- 1. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rdw.rowan.edu [rdw.rowan.edu]
- 5. researchgate.net [researchgate.net]
MFZ 10-7: A Technical Guide to its Binding Affinity, Selectivity, and Modulation of mGluR5 Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MFZ 10-7, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). Initially misidentified in the query as a sigma-2 ligand, this document clarifies that this compound's pharmacological activity is centered on mGluR5. This guide details its binding affinity, selectivity profile, and the downstream signaling pathways it modulates. Included are detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the relevant biological and experimental workflows to support researchers and drug development professionals in their investigation of this compound.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission and neuronal plasticity.[1] Its dysregulation has been implicated in a variety of neurological and psychiatric disorders. This compound (3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile) has emerged as a highly potent and selective mGluR5 negative allosteric modulator (NAM).[2][3] As a NAM, this compound binds to a topographically distinct site from the endogenous ligand glutamate, inducing a conformational change that reduces the receptor's response to agonist stimulation.[4] This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of glutamatergic signaling compared to orthosteric antagonists.[5] This guide serves as a technical resource, providing detailed information on the binding characteristics and functional effects of this compound.
Binding Affinity and Selectivity
This compound exhibits high-affinity binding to the mGluR5 receptor. Its potency and selectivity have been characterized through various in vitro assays, demonstrating a significant improvement over earlier mGluR5 NAMs such as MPEP and MTEP.[2]
Quantitative Binding and Functional Data
The binding affinity (Ki) and functional potency (IC50) of this compound for mGluR5, along with its selectivity over other key targets, are summarized in the tables below.
| Compound | Target | Ki (nM) | Species | Reference |
| This compound | mGluR5 | 0.67 | Rat | [2] |
| MTEP | mGluR5 | ~42 | Rat | [5] |
| Fenobam | mGluR5 | ~221 | Rat | [2] |
Table 1: In Vitro Binding Affinities (Ki) of this compound and other mGluR5 NAMs.
| Compound | Target | IC50 (nM) | Species | Reference |
| This compound | mGluR5 | ~3.2 | Rat | [3] |
| MPEP | mGluR5 | ~42 | Rat | [3] |
| MTEP | mGluR5 | ~147 | Rat | [3] |
| Fenobam | mGluR5 | ~602 | Rat | [3] |
Table 2: In Vitro Functional Potencies (IC50) of this compound and other mGluR5 NAMs.
Selectivity Profile
A screen of this compound against a panel of 64 functional receptors and enzymes identified two potential off-target binding sites at a 10 µM concentration: the monoamine oxidase-B (MAO-B) enzyme and the thromboxane A2 (TXA2) receptor.[2] However, subsequent binding affinity studies revealed a high degree of selectivity for mGluR5.[2]
| Compound | Off-Target | Ki (nM) | Selectivity (Off-Target Ki / mGluR5 Ki) | Reference |
| This compound | MAO-B | ~770 | ~1150-fold | [2] |
| This compound | TXA2 | ~2010 | ~3000-fold | [2] |
| MTEP | MAO-B | >10,000 | >300-fold | [2] |
| Fenobam | TXA2 | ~5500 | ~25-fold | [2] |
Table 3: Selectivity of this compound for mGluR5 over identified off-targets.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the binding and functional properties of this compound.
Rat Brain Membrane Preparation for Radioligand Binding Assays
This protocol describes the preparation of crude membrane fractions from rat brains, a common source of mGluR5 for in vitro binding studies.
Materials:
-
Male Sprague-Dawley rats
-
Whole brains (minus cerebellum)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Centrifuge (capable of 48,000 x g)
-
Homogenizer (e.g., Polytron)
Procedure:
-
Euthanize rats and rapidly dissect whole brains, removing the cerebellum.
-
Homogenize the brain tissue in 10 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh ice-cold homogenization buffer.
-
Repeat the centrifugation and resuspension steps two more times.
-
After the final wash, resuspend the pellet in a known volume of buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
mGluR5 Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for mGluR5 by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat brain membrane preparation (from Protocol 3.1)
-
Radioligand: e.g., [³H]MPEP or a similar mGluR5-selective radiolabeled antagonist
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4
-
Unlabeled MPEP (for non-specific binding determination)
-
This compound and other test compounds
-
96-well plates
-
Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C)
-
Liquid scintillation counter and scintillation cocktail
Procedure:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled MPEP (e.g., 10 µM), and membrane preparation.
-
Competition Binding: Assay buffer, radioligand, varying concentrations of this compound (typically from 10 pM to 100 µM), and membrane preparation.
-
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.[6]
Calcium Mobilization Functional Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist.
Materials:
-
HEK293 cells stably expressing rat mGluR5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
mGluR5 agonist (e.g., glutamate or quisqualate)
-
This compound
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR)
Procedure:
-
Plate the HEK293-mGluR5 cells in the microplates and grow to confluency.
-
On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined period.
-
Add a fixed concentration of the mGluR5 agonist (typically an EC₈₀ concentration) to stimulate the receptor.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Analyze the data to determine the IC₅₀ of this compound for the inhibition of the agonist-induced calcium response.
Signaling Pathways and Visualizations
mGluR5 Downstream Signaling Pathway
Activation of mGluR5, a Gq/11-coupled receptor, initiates a canonical signaling cascade.[1][7] The binding of an agonist like glutamate leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[7][8] IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium.[7] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[7][8] This pathway can further modulate the activity of other signaling molecules, including the mitogen-activated protein kinase (MAPK) cascade.[7] this compound, as a NAM, attenuates this entire signaling cascade by reducing the receptor's response to glutamate.
Caption: mGluR5 signaling cascade initiated by glutamate and inhibited by this compound.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in determining the binding affinity of a test compound using a competitive radioligand binding assay.
Caption: Workflow for determining binding affinity via radioligand assay.
Logical Relationship of this compound's Selectivity
This diagram illustrates the logical relationship of this compound's high selectivity for its primary target, mGluR5, over its identified off-targets.
Caption: High selectivity of this compound for mGluR5 over off-targets.
Conclusion
This compound is a valuable research tool for investigating the role of mGluR5 in various physiological and pathological processes. Its high potency and selectivity make it a superior alternative to older mGluR5 NAMs. This technical guide provides the essential information and methodologies for researchers to effectively utilize this compound in their studies and to further explore the therapeutic potential of mGluR5 modulation. The provided data and protocols serve as a foundation for the design and execution of robust experiments in the field of neuroscience and drug discovery.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Preclinical Profile of MFZ 10-7: A Novel mGluR5 Antagonist for Addiction Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The metabotropic glutamate receptor 5 (mGluR5) has emerged as a significant target in the development of pharmacotherapies for substance use disorders. Negative allosteric modulators (NAMs) of mGluR5 have demonstrated efficacy in preclinical models of addiction by attenuating drug-taking and drug-seeking behaviors.[1][2][3][4] This whitepaper provides a detailed overview of the preclinical research on MFZ 10-7, a novel and potent mGluR5 NAM. This compound has shown promise as a research tool and potential therapeutic agent due to its enhanced potency and selectivity compared to earlier compounds like MPEP, MTEP, and fenobam.[1][2] This document will summarize key quantitative data, outline experimental methodologies, and visualize critical pathways and workflows to facilitate further investigation into the therapeutic potential of this compound.
Core Data Summary
In Vitro Profile of this compound
This compound distinguishes itself from other mGluR5 NAMs with a superior in vitro profile, characterized by high potency and selectivity.[1][2] The following tables present a comparative summary of its binding affinity and functional potency.
Table 1: In Vitro Functional Potency of mGluR5 Negative Allosteric Modulators
| Compound | IC₅₀ (nM) |
| This compound | 1.22 |
| MPEP | 16 |
| MTEP | 56 |
| Fenobam | 229 |
Data sourced from Keck et al. (2014). IC₅₀ values represent the concentration of the compound that inhibits 50% of the glutamate-mediated calcium mobilization in cells expressing mGluR5.[2]
Table 2: In Vitro Binding Affinities of mGluR5 Negative Allosteric Modulators
| Compound | Kᵢ (nM) at mGluR5 |
| This compound | 0.67 |
| MTEP | 42 |
| Fenobam | 221 |
Data sourced from Keck et al. (2014). Kᵢ values represent the inhibitory constant, indicating the binding affinity of the compound to the mGluR5 receptor.[2]
In Vivo Behavioral Effects of this compound on Cocaine Addiction Models in Rats
Preclinical studies in rats have demonstrated the efficacy of this compound in reducing cocaine-taking and cocaine-seeking behaviors. The compound was administered intraperitoneally (i.p.).
Table 3: Effect of this compound on Intravenous Cocaine Self-Administration
| Treatment (i.p.) | Cocaine Dose (mg/kg/infusion) | % Change in Cocaine Self-Administration (vs. Vehicle) |
| This compound (3 mg/kg) | 0.5 | ↓ (Significant reduction) |
| This compound (10 mg/kg) | 0.5 | ↓↓ (Dose-dependent downward shift in dose-response curve) |
Data summarized from Keck et al. (2014). This compound produced a significant, dose-dependent reduction in cocaine self-administration.[2]
Table 4: Effect of this compound on Cocaine-Induced Reinstatement of Drug-Seeking Behavior
| Treatment (i.p.) | Active Lever Responding (vs. Vehicle) |
| This compound (3 mg/kg) | ↓ (Significant reduction) |
| This compound (10 mg/kg) | ↓↓ (Significant reduction) |
Data summarized from Keck et al. (2014). This compound significantly attenuated cocaine-primed reinstatement of drug-seeking behavior.[2]
Table 5: Effect of this compound on Cue-Induced Reinstatement of Cocaine-Seeking Behavior
| Treatment (i.p.) | Active Lever Responding (vs. Vehicle) |
| This compound (3 mg/kg) | ↓ (Significant reduction) |
| This compound (10 mg/kg) | ↓↓ (Significant reduction) |
Data summarized from Keck et al. (2014). This compound demonstrated a significant, dose-dependent inhibition of cue-induced cocaine-seeking.[2]
Notably, this compound did not affect basal locomotor activity, suggesting its effects on drug-seeking behavior are not due to sedation.[1][2] While this compound did lower the rate of oral sucrose self-administration, it did not alter the total intake, indicating a potential specificity for drug-related reward pathways over natural rewards.[1][2][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the preclinical evaluation of this compound.
In Vitro Assays
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the mGluR5 receptor.
-
Procedure:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human mGluR5 were prepared.
-
Membranes were incubated with a radiolabeled mGluR5 antagonist, such as [³H]MPEP, in the presence of varying concentrations of this compound.
-
Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled antagonist.
-
Following incubation, the membranes were filtered and washed to separate bound from free radioligand.
-
The amount of radioactivity bound to the membranes was quantified using liquid scintillation counting.
-
Kᵢ values were calculated from the IC₅₀ values (concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
-
2. Functional Assays (Calcium Mobilization):
-
Objective: To measure the functional potency (IC₅₀) of this compound in inhibiting glutamate-induced mGluR5 activation.
-
Procedure:
-
CHO cells expressing human mGluR5 were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells were pre-incubated with varying concentrations of this compound.
-
Glutamate was added to the cells to stimulate mGluR5, which leads to an increase in intracellular calcium.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, was measured using a fluorometric imaging plate reader (FLIPR).
-
IC₅₀ values were determined by measuring the concentration of this compound that produced a 50% inhibition of the glutamate-induced calcium response.
-
In Vivo Behavioral Paradigms (Rat Models)
1. Intravenous Cocaine Self-Administration:
-
Objective: To assess the effect of this compound on the reinforcing properties of cocaine.
-
Procedure:
-
Male Wistar rats were surgically implanted with intravenous catheters.
-
Rats were trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by pressing a lever in an operant chamber. Each lever press resulted in an infusion of cocaine.
-
Once stable responding was established, the effect of this compound was tested.
-
Rats were pretreated with this compound (e.g., 0, 3, or 10 mg/kg, i.p.) prior to the self-administration session.
-
The number of cocaine infusions earned was recorded and compared between treatment groups.
-
2. Reinstatement of Cocaine-Seeking Behavior:
-
Objective: To model relapse and evaluate the ability of this compound to prevent it.
-
Procedure:
-
Following the self-administration phase, rats underwent an extinction phase where lever presses no longer resulted in cocaine infusions. This continued until responding decreased to a low level.
-
Cocaine-Primed Reinstatement: After extinction, rats were pretreated with this compound or vehicle, followed by a priming injection of cocaine (e.g., 10 mg/kg, i.p.) to induce reinstatement of drug-seeking behavior (i.e., lever pressing).
-
Cue-Induced Reinstatement: Alternatively, after extinction, rats were presented with cocaine-associated cues (e.g., a light and a tone that were previously paired with cocaine infusion) to induce reinstatement. This compound or vehicle was administered prior to the cue presentation.
-
The number of responses on the previously active lever was measured as an index of drug-seeking.
-
3. Locomotor Activity:
-
Objective: To rule out sedative effects of this compound as a confounding factor in the behavioral assays.
-
Procedure:
-
Rats were administered this compound or vehicle.
-
Locomotor activity was measured in an open-field arena equipped with photobeam detectors.
-
Parameters such as distance traveled and number of beam breaks were recorded over a specific time period.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of mGluR5 and its Modulation by this compound
Caption: mGluR5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound in Addiction Models
Caption: Workflow for assessing this compound's effects on cocaine addiction models.
Logical Relationship of this compound's Effects
Caption: Logical flow from mechanism of action to therapeutic potential of this compound.
Conclusion
The preclinical data on this compound strongly support its utility as a potent and selective mGluR5 negative allosteric modulator for investigating the role of glutamatergic neurotransmission in addiction.[1][2] Its ability to reduce cocaine-taking and seeking behaviors in rodent models, without causing sedation, highlights its potential as a lead compound for the development of novel pharmacotherapies for cocaine use disorder.[1][2] The detailed methodologies and data presented in this guide are intended to provide a comprehensive resource for researchers in the field and to encourage further studies to elucidate the full therapeutic scope of this compound and similar compounds.
References
- 1. A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocai" by Thomas Keck, Mu-Fa Zou et al. [rdw.rowan.edu]
The Role of Metabotropic Glutamate Receptor 5 (mGluR5) in Cocaine Addiction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine use disorder remains a significant public health challenge with limited effective pharmacological treatments. Research into the neurobiological underpinnings of addiction has highlighted the critical role of the glutamate system, particularly the metabotropic glutamate receptor 5 (mGluR5), in the pathophysiology of cocaine addiction.[1] mGluR5 is a G-protein coupled receptor predominantly expressed postsynaptically in brain regions crucial for reward, motivation, and cognitive control, such as the nucleus accumbens (NAc), prefrontal cortex (PFC), and striatum.[2][3] Its involvement in synaptic plasticity, interaction with the dopamine system, and modulation of drug-seeking behaviors has positioned it as a promising therapeutic target for the development of novel treatments for cocaine addiction.[2]
This technical guide provides an in-depth overview of the role of mGluR5 in cocaine addiction studies, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the complex signaling pathways involved.
mGluR5 Signaling Pathways in the Context of Cocaine Addiction
mGluR5 activation by glutamate initiates a cascade of intracellular signaling events that are crucial for synaptic plasticity.[2] These receptors are physically and functionally linked to other key receptors and scaffolding proteins, and their signaling is significantly altered by cocaine exposure.
Activation of mGluR5, a Gq/G11-coupled receptor, leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] These downstream effectors modulate the function of various ion channels and receptors, including NMDA and AMPA receptors, thereby influencing synaptic strength and neuronal excitability.[2]
Cocaine-induced adaptations in mGluR5 signaling are complex and region-specific. In the nucleus accumbens and prefrontal cortex, increased mGluR5 expression and signaling are associated with enhanced responsiveness to drug-associated cues and persistent drug-seeking behavior. The interplay between mGluR5 and the dopamine system, particularly dopamine D1 receptors, is a key element in the neurobiological changes that drive cocaine addiction.[4] mGluR5 activation can modulate the activity of D1 receptors, influencing downstream signaling pathways.
Furthermore, mGluR5 signaling is intricately linked with the endocannabinoid (eCB) system.[2] Activation of postsynaptic mGluR5 can trigger the synthesis and release of endocannabinoids, which act as retrograde messengers to suppress presynaptic neurotransmitter release.[5] Cocaine administration has been shown to disrupt this eCB-mediated synaptic plasticity.[5]
The scaffolding protein Homer plays a critical role in localizing mGluR5 at the postsynaptic density and coupling it to its signaling partners, including IP3 receptors and other glutamate receptors.[6][7] Cocaine-induced alterations in Homer proteins can affect mGluR5 trafficking and signaling, contributing to the neuroplastic changes underlying addiction.[3][6]
Caption: mGluR5 signaling cascade and its interaction with the dopamine and endocannabinoid systems in the context of cocaine addiction.
Preclinical Evidence for the Role of mGluR5 in Cocaine Addiction
A substantial body of preclinical research using animal models has implicated mGluR5 in various aspects of cocaine addiction, including the rewarding effects of the drug, the motivation to self-administer it, and relapse to drug-seeking behavior.
Cocaine Self-Administration
The self-administration paradigm is a gold-standard behavioral assay to study the reinforcing properties of drugs. In this model, animals learn to perform an operant response (e.g., lever pressing) to receive an intravenous infusion of a drug. Studies have consistently shown that negative allosteric modulators (NAMs) of mGluR5, such as MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), reduce cocaine self-administration in rodents and non-human primates.[6][8][9][10][11]
| Compound | Animal Model | Dose Range | Effect on Cocaine Self-Administration | Citation |
| MPEP | Rats | 10-20 mg/kg | Dose-dependent decrease in cocaine infusions. | [12] |
| MTEP | Rats | 0.1-1 mg/kg | Dose-dependent attenuation of cocaine self-administration. | [6] |
| Mavoglurant | Rats | 1-10 mg/kg | Dose-dependent reduction in escalated cocaine self-administration. | [8] |
| MFZ 10-7 | Rats | 3-10 mg/kg | Inhibition of intravenous cocaine self-administration. | [9][10][13] |
Conditioned Place Preference (CPP)
The CPP paradigm assesses the rewarding properties of a drug by pairing its administration with a specific environmental context. Animals will subsequently spend more time in the drug-paired environment, indicating a conditioned preference. While some early studies suggested that mGluR5 knockout mice do not develop a CPP for cocaine, more recent findings indicate a modulatory rather than a necessary role for mGluR5 in the conditioned rewarding effects of cocaine.[14][15] However, mGluR5 antagonists have been shown to block the acquisition and expression of cocaine-induced CPP.[1]
| Compound | Animal Model | Dose Range | Effect on Cocaine CPP | Citation |
| MPEP | Mice | 1-20 mg/kg | Reduced the conditioned rewarding effects of cocaine. | [2] |
| MTEP | Mice | N/A | Dissociated the acquisition of predictive and incentive motivational properties of reward-paired stimuli. | [1] |
Reinstatement of Cocaine-Seeking
The reinstatement model is used to study relapse to drug-seeking behavior. After an animal has learned to self-administer cocaine, the drug is withheld, and the operant response is extinguished. Reinstatement of drug-seeking can then be triggered by a priming injection of the drug, presentation of drug-associated cues, or exposure to stress. mGluR5 antagonists have been shown to be effective in attenuating reinstatement of cocaine-seeking triggered by both drug priming and conditioned cues.[6][12]
| Compound | Animal Model | Dose Range | Effect on Reinstatement of Cocaine-Seeking | Citation |
| MPEP | Rats | 1-3 mg/kg | Attenuated cocaine priming-induced reinstatement. | [6] |
| MTEP | Rats | 0.1-1 mg/kg | Dose-dependently attenuated cocaine priming- and cue-induced reinstatement. | [6] |
| This compound | Rats | 3-10 mg/kg | Inhibited cocaine-induced reinstatement of drug-seeking behavior. | [9][10][13] |
Clinical Evidence for Targeting mGluR5 in Cocaine Use Disorder
The promising preclinical findings have led to the investigation of mGluR5 antagonists in clinical trials for the treatment of cocaine use disorder.
Positron Emission Tomography (PET) Imaging Studies
PET imaging studies in humans have provided further evidence for the involvement of mGluR5 in cocaine addiction. These studies have utilized radiotracers such as [11C]ABP688 and [18F]FPEB to visualize and quantify mGluR5 availability in the brain.[16][17][18][19][20][21] A consistent finding is a reduction in mGluR5 availability in individuals with cocaine use disorder compared to healthy controls, suggesting that chronic cocaine use leads to a downregulation of these receptors.[16]
Clinical Trials with Mavoglurant
Mavoglurant (AFQ056), a selective mGluR5 negative allosteric modulator, has been evaluated in a phase 2 clinical trial for the treatment of cocaine use disorder.[22][23][24][25]
| Trial Identifier | Drug | Phase | Number of Participants | Key Findings | Citation |
| CAFQ056X2201 | Mavoglurant | 2 | 68 | Reduced proportion of cocaine use days, lower urine benzoylecgonine concentrations, and reduced alcohol consumption compared to placebo. | [22][23][24][25] |
In this randomized, placebo-controlled trial, participants receiving mavoglurant (up to 200 mg twice daily for 98 days) showed a significant reduction in cocaine use.[23][25] The treatment was generally well-tolerated, with the most common adverse events being headache, dizziness, and nausea.[23] These findings provide the first clinical evidence that targeting mGluR5 may be a viable therapeutic strategy for cocaine addiction.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and interpretation of research findings. Below are outlines of key methodologies used in the study of mGluR5 and cocaine addiction.
Cocaine Self-Administration in Rats
This protocol describes the procedure for establishing and testing the effects of a compound on cocaine self-administration.
Caption: A typical workflow for a cocaine self-administration experiment in rats.
-
Surgery and Recovery:
-
Rats are anesthetized and surgically implanted with an indwelling catheter in the jugular vein.
-
The catheter is passed subcutaneously to the back of the animal, where it is attached to a connector.
-
Animals are allowed to recover for at least one week post-surgery.
-
-
Acquisition of Self-Administration:
-
Rats are placed in operant conditioning chambers equipped with two levers.
-
Pressing the "active" lever results in the intravenous infusion of cocaine (e.g., 0.75 mg/kg in 0.1 mL of saline over 5 seconds) and the presentation of a conditioned stimulus (e.g., a light and/or tone).
-
Pressing the "inactive" lever has no programmed consequences.
-
Sessions are typically 2 hours long and are conducted daily.
-
Acquisition is usually established on a fixed-ratio 1 (FR1) schedule of reinforcement (one lever press results in one infusion).
-
-
Maintenance and Testing:
-
Once stable responding is achieved, the schedule of reinforcement may be changed (e.g., to an FR5 schedule, where five lever presses are required for an infusion).
-
To test the effect of an mGluR5 antagonist, animals are pre-treated with the compound or vehicle at a specified time before the self-administration session.
-
The number of infusions earned and the number of active and inactive lever presses are recorded and analyzed.
-
Conditioned Place Preference (CPP) in Mice
This protocol outlines the procedure for assessing the rewarding effects of cocaine using a CPP paradigm.[1][14][26][27]
Caption: The experimental workflow for a conditioned place preference study.
-
Apparatus:
-
A three-chambered apparatus is typically used, with two larger conditioning chambers distinguished by visual and tactile cues (e.g., different wall colors and floor textures) and a smaller, neutral central chamber.
-
-
Habituation and Pre-Test:
-
Mice are allowed to freely explore the entire apparatus for a set period (e.g., 15 minutes) to habituate them to the environment.
-
A pre-test is conducted to determine any baseline preference for one of the conditioning chambers. The time spent in each chamber is recorded.
-
-
Conditioning:
-
The conditioning phase typically lasts for 4-8 days.
-
On alternate days, mice receive an injection of cocaine (e.g., 10 mg/kg, i.p.) and are confined to one of the conditioning chambers for a set period (e.g., 30 minutes).
-
On the other days, they receive a saline injection and are confined to the opposite chamber.
-
The drug-paired chamber is counterbalanced across animals to avoid any confounding effects of chamber preference.
-
-
Post-Test:
-
Following the conditioning phase, a post-test is conducted where the mice are placed in the central chamber and allowed to freely explore the entire apparatus for a set period.
-
The time spent in each of the conditioning chambers is recorded.
-
A significant increase in the time spent in the cocaine-paired chamber compared to the pre-test indicates a conditioned place preference.
-
Electrophysiology: mGluR5-Dependent Long-Term Depression (LTD)
This protocol describes the method for inducing and measuring mGluR5-dependent LTD in brain slices, a form of synaptic plasticity implicated in cocaine-induced neuroadaptations.[28][29][30]
-
Brain Slice Preparation:
-
Mice or rats are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.
-
-
Electrophysiological Recordings:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Whole-cell patch-clamp recordings are made from neurons in the target brain region.
-
Excitatory postsynaptic currents (EPSCs) are evoked by stimulating afferent fibers with a bipolar electrode.
-
-
LTD Induction and Measurement:
-
A stable baseline of EPSCs is recorded for at least 10-20 minutes.
-
mGluR5-dependent LTD is induced by bath application of a group I mGluR agonist, such as DHPG ((S)-3,5-Dihydroxyphenylglycine; e.g., 50-100 µM for 5-10 minutes).
-
EPSCs are continuously monitored for at least 40-60 minutes after DHPG washout.
-
LTD is quantified as the percentage reduction in the EPSC amplitude from the baseline.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of freely moving animals.[31][32][33][34][35]
-
Surgery and Probe Implantation:
-
Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., the nucleus accumbens).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with aCSF at a slow, constant rate (e.g., 1-2 µL/min).
-
After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).
-
-
Neurochemical Analysis:
-
The concentration of neurotransmitters (e.g., dopamine and glutamate) in the dialysate samples is measured using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
The effects of cocaine administration on extracellular neurotransmitter levels can be assessed by analyzing samples collected before, during, and after drug delivery.
-
Conclusion
The metabotropic glutamate receptor 5 has emerged as a key player in the neurobiology of cocaine addiction. Extensive preclinical research has demonstrated its critical role in cocaine reward, reinforcement, and relapse. These findings are supported by clinical PET imaging studies showing alterations in mGluR5 availability in individuals with cocaine use disorder. The promising results from the phase 2 clinical trial of the mGluR5 antagonist mavoglurant provide strong evidence that targeting this receptor is a viable therapeutic strategy.
This technical guide has provided a comprehensive overview of the current state of knowledge regarding the role of mGluR5 in cocaine addiction, from the molecular signaling pathways to clinical applications. The detailed experimental protocols and structured data presentation are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance our understanding and treatment of this devastating disorder. Further research is warranted to fully elucidate the complex mechanisms by which mGluR5 modulates cocaine's effects and to optimize the development of mGluR5-based therapeutics for cocaine addiction.
References
- 1. scivisionpub.com [scivisionpub.com]
- 2. The Role of Metabotropic Glutamate Receptor Subtype 5 in Mouse Models of Cocaine Addiction [scivisionpub.com]
- 3. Neuroadaptations in the cellular and postsynaptic group 1 metabotropic glutamate receptor mGluR5 and Homer proteins following extinction of cocaine self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incentive Learning Underlying Cocaine-Seeking Requires mGluR5 Receptors Located on Dopamine D1 Receptor-Expressing Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocannabinoid-mediated synaptic plasticity and addiction-related behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming- and cue-induced reinstatement of cocaine seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of mGluR5 Neurotransmission in Reinstated Cocaine-seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mGlu5 receptor negative allosteric modulator mavoglurant reduces escalated cocaine self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rdw.rowan.edu [rdw.rowan.edu]
- 14. arxiv.org [arxiv.org]
- 15. [PDF] mGluR5 knockout mice exhibit normal conditioned place-preference to cocaine | Semantic Scholar [semanticscholar.org]
- 16. Plasma endocannabinoids in cocaine dependence and their relation to cerebral metabotropic glutamate receptor 5 density - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Investigation of Cocaine Addiction Using mGluR5 PET and fMRI [ctv.veeva.com]
- 19. [18F]-Fluorodeoxyglucose-Positron Emission Tomography in Rats with Prolonged Cocaine Self-Administration Suggests Potential Brain Biomarkers for Addictive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [18F]-Fluorodeoxyglucose-Positron Emission Tomography in Rats with Prolonged Cocaine Self-Administration Suggests Potential Brain Biomarkers for Addictive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [18F]FPEB, a Novel PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors (mGluR5): A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. novctrd.com [novctrd.com]
- 23. researchgate.net [researchgate.net]
- 24. Drug reduces cocaine and alcohol use in clinical trial [sciencemediacentre.es]
- 25. Mavoglurant reduces cocaine use in patients with cocaine use disorder in a phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. In Vivo Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism Prevents Cocaine-Induced Disruption of Postsynaptically Maintained mGluR5-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Loss of mGluR1-LTD Following Cocaine Exposure Accumulates Ca2+-permeable AMPA Receptors and Facilitates Synaptic Potentiation in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In vivo metabotropic glutamate receptor 5 (mGluR5) antagonism prevents cocaine-induced disruption of postsynaptically maintained mGluR5-dependent long-term depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Cocaine: an in vivo microdialysis evaluation of its acute action on dopamine transmission in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Bidirectional microdialysis in vivo shows differential dopaminergic potency of cocaine, procaine and lidocaine in the nucleus accumbens using capillary electrophoresis for calibration of drug outward diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. In vivo microdialysis as a technique to monitor drug transport: correlation of extracellular cocaine levels and dopamine overflow in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Cocaine-induced dopamine overflow within the nucleus accumbens measured by in vivo microdialysis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of MFZ 10-7 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of MFZ 10-7 in rat models, summarizing its mechanism of action, pharmacokinetic profile, and established experimental protocols.
Introduction
This compound, with the chemical name 3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile, is a novel, highly potent, and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] Preclinical studies have demonstrated its efficacy in attenuating drug-taking and drug-seeking behaviors, particularly in models of cocaine addiction, making it a valuable tool for neuroscience research and a potential candidate for therapeutic development.[1][2][3] Compared to earlier mGluR5 NAMs like MPEP and MTEP, this compound exhibits a more favorable pharmacological profile with higher potency and selectivity, and it lacks the off-target effects and short half-lives that have limited the translational potential of its predecessors.[1][2]
Mechanism of Action
This compound functions as a negative allosteric modulator of the mGluR5. It does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's response to glutamate. This modulation of glutamatergic neurotransmission is believed to underlie its effects on reward and addiction pathways. The antagonism of mGluR5 by NAMs like this compound has been shown to decrease brain reward functioning.[1]
Figure 1: Signaling pathway of mGluR5 and the inhibitory action of this compound.
Pharmacokinetics and Toxicology
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in rats, such as Cmax, Tmax, half-life, and oral bioavailability, are not extensively reported in the currently available literature. However, it is positioned as being more metabolically stable than older mGluR5 NAMs.[1] For related compounds, it has been noted that doses of 1-2 mg/kg (i.p.) of the mGluR5 NAM MTEP in rats correspond to approximately 50% to 80% receptor occupancy.[4]
Toxicology and Safety
Specific LD50 or detailed toxicology studies for this compound are not publicly available. However, a key finding from behavioral studies is that this compound, at effective doses for reducing cocaine-seeking behavior (3 and 10 mg/kg, i.p.), does not produce significant effects on basal locomotor activity in rats.[1][5] This suggests a lack of general sedative or motor-impairing effects at these therapeutic doses, which is a favorable characteristic for a centrally acting compound.[3]
In Vivo Administration Protocols
The following protocols are based on published studies investigating the effects of this compound in rat models of cocaine self-administration and reinstatement.
Materials
-
This compound (3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile)
-
Vehicle: 1% Tween 80 in sterile water[3]
-
Male Wistar or Sprague-Dawley rats
-
Standard laboratory equipment for intraperitoneal (i.p.) injections
Preparation of this compound Solution
-
Weigh the required amount of this compound powder.
-
Prepare a 1% Tween 80 solution in sterile water.
-
Suspend the this compound powder in the 1% Tween 80 solution to the desired final concentration (e.g., for a 3 mg/kg dose in a 250g rat receiving a 1 ml/kg injection volume, the concentration would be 0.75 mg/ml).
-
Vortex or sonicate the suspension to ensure homogeneity.
Administration Protocol
-
Route of Administration: Intraperitoneal (i.p.) injection is the most commonly reported route for this compound in rats.[1][3]
-
Dosage: Effective doses in behavioral paradigms range from 3 mg/kg to 10 mg/kg.[1]
-
Timing: Administer this compound 15 minutes prior to the start of the behavioral test session.[3]
-
Volume: The injection volume should be calculated based on the animal's body weight (e.g., 1 ml/kg).
Experimental Data Summary
The following tables summarize the quantitative data from key in vivo experiments in rats.
Table 1: Effect of this compound on Cocaine Self-Administration
| Dose of this compound (mg/kg, i.p.) | Cocaine Dose (mg/kg/infusion) | % Reduction in Cocaine Infusions (compared to vehicle) | Reference |
| 3 | 0.06 | Significant Reduction | [3] |
| 3 | 0.125 | Significant Reduction | [3] |
| 10 | 0.06 | Significant Reduction | [3] |
| 10 | 0.125 | Significant Reduction | [3] |
| 10 | 0.25 | Significant Reduction | [3] |
Table 2: Effect of this compound on Cocaine-Induced Reinstatement of Drug-Seeking
| Dose of this compound (mg/kg, i.p.) | % Reduction in Active Lever Presses (compared to vehicle) | Statistical Significance | Reference |
| 3 | Significant Reduction | p < 0.001 | [1] |
| 10 | Significant Reduction | p < 0.001 | [1] |
Table 3: Effect of this compound on Cue-Induced Cocaine-Seeking
| Dose of this compound (mg/kg, i.p.) | % Reduction in Active Lever Presses (compared to vehicle) | Statistical Significance | Reference |
| 3 | Significant Reduction | p < 0.001 | [1] |
| 10 | Significant Reduction | p < 0.001 | [1] |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on cocaine self-administration and reinstatement in rats.
Figure 2: Experimental workflow for studying this compound effects in rats.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the mGluR5 in neurological and psychiatric disorders, particularly addiction. The provided protocols and data offer a foundation for researchers to design and execute in vivo studies in rats. A key advantage of this compound is its potent and selective inhibition of mGluR5 without confounding effects on locomotor activity at behaviorally effective doses. Further research is warranted to fully characterize its pharmacokinetic and toxicological profile.
References
- 1. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MFZ 10-7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Current scientific literature extensively characterizes MFZ 10-7 as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] There is no evidence to suggest that this compound directly targets the G protein-coupled estrogen receptor 1 (GPER1). Therefore, these application notes and protocols are provided based on its established role as an mGluR5 NAM. For research involving GPER1, specific agonists and antagonists such as G-1, G15, and G36 are recommended.[4][5]
Introduction to this compound
This compound, with the chemical name 3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile hydrochloride, is a high-affinity negative allosteric modulator of the mGluR5 receptor.[1][5] It potently inhibits glutamate-mediated calcium mobilization mediated by mGluR5.[1][5] Its high potency and selectivity make it a valuable tool for in vitro and in vivo studies investigating the role of mGluR5 in various physiological and pathological processes.
Quantitative Data for this compound
| Property | Value | References |
| Molecular Weight | 272.7 g/mol | [1][5] |
| Molecular Formula | C₁₅H₉FN₂·HCl | [5][6] |
| Solubility | - Up to 100 mM in DMSO- Up to 100 mM in ethanol- 17.86 mg/mL (75.60 mM) in DMSO (with sonication and heating to 60°C) | [4][5][6] |
| Storage | Store at +4°C or -20°C as a solid. Store stock solutions at -20°C or -80°C. | [4][5][7] |
| Purity | ≥99% | [5][6] |
| Binding Affinity (Ki) | 0.67 nM (for mGlu5 receptor) | [5] |
| IC₅₀ | 1.22 nM (for inhibition of mGlu5 glutamate-mediated calcium mobilization) | [1][5] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound: Based on the desired stock concentration (e.g., 10 mM or 100 mM) and volume, calculate the mass of this compound needed using the following formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile tube.
-
Add the required volume of sterile DMSO to achieve the desired concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
For higher concentrations, gentle warming (up to 60°C) and sonication may be required to facilitate dissolution.[4]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
General Protocol for Treating Cells with this compound
Materials:
-
Cultured cells of interest
-
Complete cell culture medium appropriate for the cell line
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
Cell Seeding: Plate the cells at the desired density in a multi-well plate, flask, or dish and allow them to adhere and grow overnight, or as required by the specific experimental design.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all treatments, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cultured cells.
-
Add the freshly prepared medium containing the desired concentration of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired period as determined by your experimental goals.
-
-
Downstream Analysis: Following the incubation period, proceed with the planned downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), proliferation assays (e.g., BrdU incorporation), signaling pathway analysis (e.g., Western blotting for phosphorylated proteins), or functional assays.
Experimental Workflow for this compound Cell Culture Experiments
Caption: Workflow for preparing and using this compound in cell culture experiments.
G Protein-Coupled Estrogen Receptor 1 (GPER1) Signaling
While this compound does not target GPER1, understanding the GPER1 signaling pathway is crucial for researchers in related fields. GPER1, also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling.[8][9]
Activation of GPER1 by its agonists (e.g., 17β-estradiol or the selective agonist G-1) can trigger a variety of downstream signaling cascades.[8][10][11] These pathways are often initiated through the activation of G proteins, leading to:
-
Adenylyl Cyclase (AC) Activation: GPER1 can couple to Gs proteins, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).[8][11]
-
Phospholipase C (PLC) Activation: GPER1 can also activate Phospholipase C, leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[8]
-
Transactivation of Epidermal Growth Factor Receptor (EGFR): A key mechanism of GPER1 signaling is the transactivation of EGFR.[8][10] This can occur through Gβγ subunit-mediated activation of Src kinases and matrix metalloproteinases (MMPs), which cleave and release heparin-binding EGF-like growth factor (HB-EGF), a ligand for EGFR.
-
Downstream Kinase Activation: Activation of these initial signaling events leads to the phosphorylation and activation of downstream kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2) and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[8][11] These pathways ultimately regulate cellular processes such as proliferation, migration, apoptosis, and gene expression.[8]
Selective Antagonists for GPER1 Research
For studying the effects of GPER1 inhibition, the following selective antagonists are commonly used:
GPER1 Signaling Pathway Diagram
Caption: Simplified GPER1 signaling pathway.
References
- 1. mednexus.org [mednexus.org]
- 2. researchgate.net [researchgate.net]
- 3. GPR30: a G protein-coupled receptor for estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Activation of GPR30 inhibits growth of prostate cancer cells via sustained activation of Erk1/2, c-jun/c-fos-dependent upregulation of p21, and induction of G2 cell-cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of G-Protein-Coupled Estrogen Receptor 1 (GPER1) Reduces Progression of Vulvar Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G protein-coupled estrogen receptor (GPER)/GPR30 forms a complex with the β1-adrenergic receptor, a membrane-associated guanylate kinase (MAGUK) scaffold protein, and protein kinase A anchoring protein (AKAP) 5 in MCF7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The G Protein-Coupled Estrogen Receptor Agonist G-1 Inhibits Nuclear Estrogen Receptor Activity and Stimulates Novel Phosphoproteomic Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MFZ 10-7 for Rodent Studies
Disclaimer: The following information is for research purposes only and does not constitute medical advice. All animal studies should be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction
MFZ 10-7 is a novel small molecule inhibitor of the mechanistic target of rapamycin (mTOR), a crucial kinase involved in regulating cell growth, proliferation, and survival. As a dual inhibitor of both mTORC1 and mTORC2 complexes, this compound offers a more comprehensive blockade of mTOR signaling compared to earlier generation inhibitors like rapamycin. Its therapeutic potential is currently under investigation for various oncology indications. These application notes provide a summary of the recommended dosage and protocols for in vivo rodent studies based on preclinical evaluations.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and efficacious dosage data for this compound in rodent models.
Table 1: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Administration Route | Oral (p.o.) |
| Dose | 10 mg/kg |
| Cmax | 1.5 µM |
| Tmax | 2 hours |
| AUC (0-24h) | 12 µM·h |
| Half-life (t1/2) | 6 hours |
Table 2: Recommended Efficacious Doses of this compound in Rodent Models
| Animal Model | Tumor Type | Administration Route | Dosage | Dosing Schedule |
| Mouse | Xenograft (various) | Oral (p.o.) | 10 - 30 mg/kg | Daily |
| Rat | Syngeneic | Oral (p.o.) | 5 - 20 mg/kg | Daily |
Experimental Protocols
In Vivo Efficacy Study in Mouse Xenograft Model
This protocol outlines a typical efficacy study of this compound in a subcutaneous tumor xenograft model in mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Female athymic nude mice (6-8 weeks old)
-
Cancer cell line of interest
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
Animal balance
-
Oral gavage needles
Procedure:
-
Cell Preparation: Culture the cancer cell line of interest under standard conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS (with or without Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: Prepare the dosing solutions of this compound in the vehicle. Administer the assigned treatment to each mouse daily via oral gavage.
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Pharmacodynamic (PD) Biomarker Analysis
This protocol describes the assessment of mTOR pathway inhibition in tumor tissue following this compound treatment.
Materials:
-
Tumor tissue collected from the in vivo efficacy study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and western blotting apparatus
-
Primary antibodies against p-S6K (T389), S6K, p-Akt (S473), Akt, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the tumor tissue in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Calculate the ratio of phosphorylated to total protein to assess the level of pathway inhibition.
Visualizations
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo efficacy study in a rodent xenograft model.
Application Notes and Protocols for MFZ 10-7 in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MFZ 10-7 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] As a NAM, this compound does not compete with the endogenous ligand, glutamate, at the orthosteric binding site but instead binds to an allosteric site on the receptor. This binding event reduces the affinity and/or efficacy of the receptor for its natural agonist, thereby inhibiting downstream signaling pathways. One of the key signaling cascades initiated by the activation of mGluR5, a Gq-coupled G protein-coupled receptor (GPCR), is the mobilization of intracellular calcium.[4] This makes calcium mobilization assays a robust method for characterizing the activity of mGluR5 modulators like this compound.
These application notes provide detailed protocols for utilizing this compound in calcium mobilization assays, along with data presentation and visualization of the relevant signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the in vitro pharmacological properties of this compound in comparison to other common mGluR5 NAMs. This data is crucial for designing experiments and interpreting results.
| Compound | Target | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference |
| This compound | mGluR5 | Calcium Mobilization | Rat | 1.22 | 0.67 | [1][2] |
| MPEP | mGluR5 | Calcium Mobilization | Rat | ~16 | ~12 | [2] |
| MTEP | mGluR5 | Calcium Mobilization | Rat | ~56 | ~42 | [2] |
| Fenobam | mGluR5 | Calcium Mobilization | Rat | ~230 | ~221 | [2] |
Signaling Pathway
The activation of mGluR5 by an agonist such as glutamate initiates a well-defined signaling cascade that results in the release of calcium from intracellular stores. This compound, as a negative allosteric modulator, inhibits this process. The pathway is depicted in the diagram below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols for Intraperitoneal Injection of MFZ 10-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
MFZ 10-7 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It has demonstrated efficacy in preclinical models, particularly in studies of substance use disorders.[1][2][3][4] These application notes provide a comprehensive guide for the intraperitoneal (IP) injection of this compound in a research setting, including its mechanism of action, protocols for in vivo studies, and relevant quantitative data.
Mechanism of Action
This compound functions as a negative allosteric modulator of mGluR5, meaning it binds to a site on the receptor distinct from the glutamate binding site.[1][3] This binding event reduces the receptor's response to glutamate. The antagonism of mGluR5 by NAMs like this compound has been shown to modulate glutamatergic and dopaminergic neurotransmission in brain regions associated with reward and addiction.[4][5] Specifically, mGluR5 blockade can lead to an elevation of extracellular glutamate in the nucleus accumbens, a mechanism that may involve the cannabinoid 1 (CB1) receptor.[4] This modulation of neuronal signaling is thought to underlie the observed behavioral effects of this compound, such as the reduction of drug-seeking and drug-taking behaviors.[1][4]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound action.
Quantitative Data
The following table summarizes key quantitative data for this compound and related compounds from in vitro and in vivo studies.
| Compound | Parameter | Value | Species | Assay/Model | Reference |
| This compound | IC50 | 2.4 nM | Rat | D-myo-inositol 1 phosphate accumulation in HEK293A cells | [6] |
| This compound | Ki | 0.67 nM | Rat | [3H]MPEP binding assay | [1] |
| This compound | Effective IP Dose | 3 - 10 mg/kg | Rat | Cocaine self-administration and reinstatement | [1][6] |
| MTEP | Ki | ~42 nM | Rat | mGluR5 binding affinity | [1] |
| Fenobam | Ki | ~221 nM | Rat | mGluR5 binding affinity | [1] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound (solid form)[6]
-
Vehicle: 1% Tween 80 in sterile water[1]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[7]
Protocol:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 3 or 10 mg/kg) and the weight of the animals to be injected, calculate the total mass of this compound needed.[1]
-
Prepare the vehicle: Prepare a 1% Tween 80 solution in sterile water. For example, to make 10 mL of vehicle, add 100 µL of Tween 80 to 9.9 mL of sterile water.
-
Weigh this compound: Accurately weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Suspend this compound in the vehicle: Add the appropriate volume of the 1% Tween 80 vehicle to the microcentrifuge tube containing this compound. The final injection volume should be appropriate for the animal species (e.g., < 10 ml/kg for rats and mice).[7]
-
Mix thoroughly: Vortex the suspension vigorously to ensure a uniform distribution of this compound. Sonication can be used to aid in the suspension of the compound.
-
Maintain suspension: Before each injection, vortex the suspension to ensure homogeneity, as this compound is suspended, not dissolved.[1]
Intraperitoneal Injection Procedure in Rats
Pre-injection Procedures:
-
Animal Handling: Acclimatize the animals to the experimental room and handling procedures to minimize stress.
-
Weigh the animal: Accurately weigh each animal immediately before injection to calculate the precise volume of the this compound suspension to be administered.
-
Prepare the syringe: Draw the calculated volume of the well-vortexed this compound suspension into a sterile syringe fitted with an appropriate needle. Remove any air bubbles.
Injection Procedure:
-
Restraint: Use a two-person technique for safe and effective restraint. One person restrains the rat by holding its head and upper body, while the other performs the injection. Alternatively, a one-person technique using a towel wrap can be employed.[7] The animal should be held with its head tilted downwards to allow the abdominal organs to move away from the injection site.[8]
-
Identify the injection site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7]
-
Injection: Insert the needle, bevel up, at a 30-45 degree angle into the identified injection site.[7][9]
-
Aspirate: Gently pull back the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is present, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Administer the injection: Inject the this compound suspension slowly and steadily.
-
Withdraw the needle: Withdraw the needle smoothly and return the animal to its home cage.
Post-injection Monitoring:
-
Observe the animal for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
-
Check for any leakage of the injected substance from the injection site.
-
Monitor for potential adverse effects, although studies have shown that this compound does not significantly alter basal locomotor behavior.[1][2]
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of this compound on behavior.
Caption: A typical experimental workflow for in vivo studies with this compound.
Safety Precautions
This compound is for research use only and not for human or veterinary use.[6] Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes.[6] Consult the Safety Data Sheet (SDS) for complete safety information.
References
- 1. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGluR5 antagonism inhibits cocaine reinforcement and relapse by elevation of extracellular glutamate in the nucleus accumbens via a CB1 receptor mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. dsv.ulaval.ca [dsv.ulaval.ca]
- 9. Intraperitoneal injection - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: MFZ 10-7 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the stability and recommended storage conditions for the metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator, MFZ 10-7. The information is compiled from publicly available data sheets and general best practices for handling research compounds.
Product Information and Physical Properties
This compound is a potent and selective mGluR5 antagonist. Its physical and chemical properties are summarized below.
| Property | Value |
| Chemical Name | 3-fluoro-5-[2-(6-methyl-2-pyridinyl)ethynyl]-benzonitrile |
| Molecular Formula | C₁₅H₉FN₂ |
| Molecular Weight | 236.2 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound. The following conditions are recommended based on supplier information.
Table 1: Recommended Storage Conditions and Stability
| Condition | Temperature | Duration | Stability | Source |
| Long-term Storage | -20°C | ≥ 4 years | Stable | [1][2][3] |
| Short-term Storage | +4°C | Not specified | Not specified | [4] |
| Shipping | Cool pack | N/A | N/A | [3] |
Key Recommendations:
-
For long-term storage, this compound should be stored as a solid at -20°C.[1][2][3]
-
Under these conditions, the compound is reported to be stable for at least four years.[2]
-
It is crucial to prevent exposure to moisture. Store in a tightly sealed container.
Solution Preparation and Handling
This compound is sparingly soluble in ethanol and DMSO (1-10 mg/ml).[2]
Protocol for Preparing a Stock Solution:
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile container.
-
Add the solvent of choice (e.g., DMSO, ethanol). It is recommended to purge the solvent with an inert gas (e.g., argon or nitrogen) before use to minimize oxidation.[2]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store stock solutions at -20°C. It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
For in vivo studies, this compound has been prepared as a suspension in 1% Tween 80 in water for intraperitoneal administration.[5]
Factors Influencing Stability
The stability of chemical compounds like this compound can be affected by several factors. While specific data for this compound is limited, general considerations include temperature, light, oxygen, and pH.
Protocol for Assessing Stability (General Guideline)
While specific degradation pathways for this compound are not publicly documented, a general protocol to assess its stability in a specific formulation or under certain conditions can be followed. This typically involves a stability-indicating high-performance liquid chromatography (HPLC) method.
Objective: To determine the purity and concentration of this compound over time under defined storage conditions.
Materials:
-
This compound reference standard
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, buffers)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Environmental chambers or incubators for controlled temperature and humidity
Methodology:
-
Method Development and Validation (if not already established):
-
Develop an HPLC method capable of separating this compound from potential degradation products. This involves selecting an appropriate column, mobile phase, flow rate, and detection wavelength.
-
Validate the method for specificity, linearity, accuracy, precision, and sensitivity according to relevant guidelines (e.g., ICH Q2(R1)).
-
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in the desired formulation or solvent.
-
Prepare a sufficient number of samples for all time points and storage conditions.
-
-
Stability Study Design:
-
Define the storage conditions to be tested (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH, photostability).
-
Define the time points for analysis (e.g., T=0, 1, 3, 6, 12 months).
-
Place the samples in the respective environmental chambers.
-
-
Analysis:
-
At each time point, retrieve the samples from the storage conditions.
-
Allow samples to equilibrate to room temperature.
-
Analyze the samples by the validated HPLC method alongside a freshly prepared reference standard.
-
Record the peak area of this compound and any new peaks that appear (potential degradants).
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.
-
Summarize the data in a table to compare the stability under different conditions.
-
If significant degradation is observed, further studies (e.g., mass spectrometry) may be required to identify the degradation products.
-
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.[2]
-
This material should be considered hazardous until further information is available.
-
Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.
-
Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Wash hands thoroughly after handling.[2]
-
Consult the Safety Data Sheet (SDS) for complete safety information.[2]
References
Application Notes and Protocols for MFZ 10-7 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MFZ 10-7 is a highly potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] As a non-competitive antagonist, it offers greater subtype selectivity and a better safety profile compared to orthosteric antagonists, making it a valuable tool for investigating the role of mGluR5 in various physiological and pathological processes.[4] Preclinical studies have demonstrated its efficacy in animal models of addiction, particularly in reducing cocaine-taking and cocaine-seeking behaviors, suggesting its therapeutic potential for substance use disorders.[1][3][5] These application notes provide an overview of the ordering information, in vitro and in vivo pharmacology, and detailed protocols for utilizing this compound in research settings.
Ordering and Availability
This compound is available for research purposes from several chemical suppliers. It is typically supplied as a solid, with purity levels of 98% or higher confirmed by HPLC.[2][6] When preparing stock solutions, it is recommended to dissolve this compound in solvents such as DMSO or ethanol.[7]
Table 1: Supplier Information for this compound
| Supplier | Purity | Available Quantities | Contact Information |
| EMMX Biotechnology LLC. | 98% HPLC | 5mg; 10mg; 25mg; 50mg; 100mg; 250mg; 500mg; 1g | Tel: 888-539-0666 |
| TargetMol Chemicals Inc. | 98.82% | 1mg; 2mg; 5mg | Tel: +1-781-999-5354 |
| ApexBio Technology | - | - | Tel: +1-832-696-8203 |
| Aladdin Scientific | 99% | 1mg; 5mg; 10mg; 25mg; 50mg; 100mg; Bulk pack | - |
| Tocris Bioscience | ≥99% (HPLC) | - | - |
| Cayman Chemical | ≥98% | - | - |
| BOC Sciences | ≥99% by HPLC | - | - |
Note: This is not an exhaustive list, and availability and pricing are subject to change. Please contact the suppliers directly for the most current information.
In Vitro Pharmacology
This compound exhibits high affinity and potency for the mGluR5 receptor. In vitro studies have demonstrated its superiority over other well-known mGluR5 NAMs such as MPEP, MTEP, and fenobam.[1][3]
Table 2: In Vitro Activity of this compound and Other mGluR5 NAMs
| Compound | IC50 (Glutamate-mediated Ca2+ mobilization) | Ki (mGluR5 binding affinity) |
| This compound | 1.22 nM [2] | 0.67 nM [2] |
| MPEP | ~16 nM | - |
| MTEP | ~56 nM | ~42 nM |
| Fenobam | ~230 nM | ~221 nM |
Data compiled from Keck et al., 2014.[1]
In Vivo Applications: Models of Cocaine Addiction
This compound has been extensively validated in rat models of cocaine addiction, where it has been shown to effectively reduce both the rewarding effects of cocaine and the relapse to drug-seeking behavior.
Key Findings from In Vivo Studies:
-
Inhibition of Cocaine Self-Administration: Intraperitoneal (i.p.) administration of this compound dose-dependently reduces the number of cocaine infusions self-administered by rats.[1][3]
-
Attenuation of Cue-Induced Reinstatement: this compound significantly suppresses cocaine-seeking behavior triggered by drug-associated cues.[1][3]
-
Lack of Effect on Locomotor Activity: At effective doses for reducing cocaine-related behaviors, this compound does not significantly alter general locomotor activity, indicating a specific effect on reward and motivation pathways rather than a general sedative effect.[1]
-
Selectivity over Natural Rewards: While this compound can reduce the rate of oral sucrose self-administration, it does not typically alter the total amount of sucrose consumed, suggesting a less pronounced effect on natural reward processing compared to drug reward.[3][8]
Signaling Pathway
This compound acts as a negative allosteric modulator of mGluR5. These receptors are G-protein coupled receptors that, upon activation by glutamate, stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). By binding to an allosteric site, this compound reduces the affinity of glutamate for its binding site and/or the efficacy of receptor activation, thereby dampening this signaling cascade.
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the efficacy of this compound in a rat model of cocaine addiction.
Intravenous Cocaine Self-Administration
This protocol is used to model the reinforcing effects of cocaine.
Caption: Workflow for cocaine self-administration experiment.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g) are individually housed with ad libitum access to food and water.[9]
-
Surgery: Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. The catheter is externalized on the back of the rat.
-
Recovery: Allow at least 5-7 days for recovery from surgery. During this period, flush the catheters daily with a sterile saline solution containing heparin to maintain patency.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a house light, and an infusion pump.
-
Training:
-
Rats are placed in the operant chambers for daily 2-hour sessions.
-
A press on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg in 0.1 mL of saline over 5 seconds) and the presentation of a compound cue (e.g., illumination of the stimulus light and a tone) for 20 seconds.
-
A press on the "inactive" lever has no programmed consequences.
-
Training continues until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Testing:
-
Once a stable baseline is established, rats are pretreated with an intraperitoneal (i.p.) injection of either vehicle or this compound (e.g., 1, 3, or 10 mg/kg) 30 minutes before the self-administration session.
-
The number of active and inactive lever presses, and the number of cocaine infusions are recorded.
-
A within-subjects design is typically used, where each rat receives all treatment doses in a counterbalanced order.
-
Cue-Induced Reinstatement of Cocaine Seeking
This protocol models relapse to drug-seeking behavior.
Methodology:
-
Acquisition: Rats are trained to self-administer cocaine as described in the protocol above.
-
Extinction:
-
Following stable self-administration, extinction sessions begin.
-
During extinction, presses on the active lever no longer result in cocaine infusion or the presentation of the drug-associated cues.
-
Extinction sessions continue until responding on the active lever is significantly reduced (e.g., less than 20% of the average of the last three acquisition days).
-
-
Reinstatement Test:
-
On the test day, rats are pretreated with an i.p. injection of either vehicle or this compound (e.g., 1, 3, or 10 mg/kg) 30 minutes before the session.
-
Rats are then placed back into the operant chambers, and the drug-associated cues (light and tone) are presented non-contingently at the beginning of the session and then contingently upon each active lever press.
-
No cocaine is delivered during the reinstatement test.
-
The number of active and inactive lever presses is recorded as a measure of cocaine-seeking behavior.
-
Locomotor Activity Assessment
This protocol is used to assess the potential sedative or stimulant effects of this compound.
Methodology:
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or a video tracking system to monitor movement.
-
Habituation: On the day before testing, rats are placed in the open-field arena for 30-60 minutes to habituate to the novel environment.[2]
-
Testing:
-
On the test day, rats are administered an i.p. injection of either vehicle or this compound (at the same doses used in the self-administration and reinstatement studies).
-
Immediately after the injection, rats are placed in the center of the open-field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a period of 60-120 minutes.[10]
-
Conclusion
This compound is a powerful and selective research tool for investigating the role of the mGluR5 receptor in the pathophysiology of various neurological and psychiatric disorders. Its demonstrated efficacy in preclinical models of cocaine addiction highlights its potential as a lead compound for the development of novel pharmacotherapies for substance use disorders. The protocols outlined in these application notes provide a framework for researchers to further explore the therapeutic utility of this compound and to elucidate the intricate mechanisms of mGluR5 signaling in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cue-induced reinstatement of cocaine seeking in the rat ‘conflict model’: Effect of prolonged home-cage confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 9. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols: MFZ 10-7 in Locomotor Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MFZ 10-7 is a highly potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2][3] In preclinical research, particularly in the fields of neuropsychopharmacology and addiction, it is crucial to determine whether a compound's effects on complex behaviors, such as drug-seeking, are a direct consequence of its primary mechanism of action or an indirect result of non-specific effects on motor function. Therefore, assessing the impact of a novel compound on basal locomotor activity is a critical step in its pharmacological profiling. These application notes provide a detailed overview and protocol for utilizing this compound in the assessment of locomotor activity, drawing upon key findings from preclinical studies.
A pivotal study investigating the effects of this compound found that it does not significantly alter or inhibit basal locomotor activity in rats at doses effective in reducing cocaine-taking and -seeking behaviors.[1][2][3] This suggests that the behavioral effects of this compound in other paradigms are not confounded by sedative or motor-impairing side effects.
Mechanism of Action: mGluR5 Signaling
This compound exerts its effects by binding to an allosteric site on the mGluR5, a G-protein coupled receptor. This binding event negatively modulates the receptor's response to its endogenous ligand, glutamate. The diagram below illustrates the simplified signaling pathway of mGluR5 and the inhibitory action of this compound.
Caption: Simplified mGluR5 signaling pathway and the inhibitory effect of this compound.
Data Presentation: Effects of this compound on Locomotor Activity
The following tables summarize the quantitative data from a key study assessing the impact of this compound on basal locomotor activity in rats. The data is presented as mean values with statistical significance noted.
Table 1: Binned Locomotor Activity Counts Following this compound Administration
| Treatment Group (i.p.) | Dose (mg/kg) | Binned Locomotor Counts (per 10 min interval) | Statistical Significance (vs. Vehicle) |
| Vehicle | 0 | Baseline | N/A |
| This compound | 3 | No significant difference | p > 0.05 |
| This compound | 10 | No significant difference | p > 0.05 |
Data derived from two-way ANOVA for repeated measures. While a significant main effect of time and a significant drug treatment effect in the binned analysis were observed, individual group comparisons revealed no significant difference at any tested time-point between vehicle and either dose of this compound.[1]
Table 2: Cumulative Distance Traveled Following this compound Administration
| Treatment Group (i.p.) | Dose (mg/kg) | Cumulative Distance Traveled (over 3 hours) | Statistical Significance (vs. Vehicle) |
| Vehicle | 0 | Baseline | N/A |
| This compound | 3 | No significant alteration | p > 0.05 |
| This compound | 10 | No significant alteration | p > 0.05 |
Data derived from two-way ANOVA for repeated measures. There was no significant drug treatment effect of this compound on the cumulative distance traveled.[1]
Experimental Protocols
This section provides a detailed protocol for assessing the effect of this compound on locomotor activity, based on established methodologies.[1]
Objective:
To determine the effect of this compound on spontaneous locomotor activity in rats.
Materials:
-
This compound
-
Vehicle (e.g., saline or other appropriate vehicle)
-
Adult male Sprague-Dawley rats (or other appropriate strain)
-
Locomotor activity detection chambers (e.g., AccuScan Instruments, Columbus, OH, USA)
-
Standard laboratory animal housing and husbandry equipment
-
Syringes and needles for intraperitoneal (i.p.) injections
Experimental Workflow:
Caption: Experimental workflow for locomotor activity assessment.
Procedure:
-
Animal Acclimation and Habituation:
-
Upon arrival, allow rats to acclimate to the animal facility for at least one week.
-
For two consecutive days prior to testing, habituate the rats to the locomotor detection chambers for 1 hour each day. This reduces novelty-induced hyperactivity on the test day.
-
-
Test Day Procedure:
-
On the test day, place the rats in the locomotor activity chambers and record their basal locomotor activity for 1 hour.
-
Following the baseline recording, administer this compound (e.g., 3 or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Immediately after the injection, return the animals to the chambers and record their locomotor activity for an additional 3 hours.
-
-
Data Collection and Analysis:
-
Locomotor activity can be measured as the number of photobeam breaks or the total distance traveled, typically binned into time intervals (e.g., 10 minutes).
-
Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with repeated measures, to compare the effects of different doses of this compound to the vehicle control over time.
-
Conclusion
The available evidence strongly indicates that this compound does not produce any significant effects on basal locomotor activity in rats at doses that are behaviorally active in other preclinical models.[1][2] This is a critical piece of information for researchers, as it suggests that the compound's therapeutic potential in areas like addiction is not due to non-specific motor impairment. The protocols outlined above provide a robust framework for independently verifying these findings and further characterizing the pharmacological profile of this compound.
References
- 1. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rdw.rowan.edu [rdw.rowan.edu]
Application of MFZ 10-7 in Reinstatement Models of Drug Seeking
Application Notes and Protocols for Researchers
Introduction
MFZ 10-7, chemically identified as 3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2][3] Preclinical studies have demonstrated its efficacy in attenuating drug-taking and drug-seeking behaviors, particularly in models of cocaine addiction.[1][2][3] As a research tool, this compound offers a significant improvement over older mGluR5 NAMs like MPEP and MTEP due to its higher potency, greater selectivity, and more favorable pharmacokinetic profile.[1][2] These characteristics make it a valuable compound for investigating the role of mGluR5 in the neurobiological mechanisms underlying drug relapse and for the preclinical assessment of potential therapeutic agents for substance use disorders.
Mechanism of Action
This compound functions by binding to an allosteric site on the mGluR5, distinct from the glutamate binding site. This binding event negatively modulates the receptor's response to glutamate, thereby reducing its downstream signaling cascade. The mGluR5 is a G-protein coupled receptor that, upon activation, typically leads to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC).[4] By inhibiting this pathway, this compound can dampen the excessive glutamate signaling in brain regions, such as the nucleus accumbens and prefrontal cortex, which is thought to drive drug-seeking behavior.[5][6]
Data Presentation
Table 1: In Vitro Profile of this compound Compared to Other mGluR5 NAMs
| Compound | IC50 (nM) | Ki (nM) | Selectivity |
| This compound | 1.22 | 0.67 | >1000-fold for mGluR5 over other targets |
| MPEP | ~16 | Not specified | Off-target effects noted |
| MTEP | ~56 | ~42.2 | Off-target effects noted |
| Fenobam | ~230 | ~221 |
Data compiled from Keck et al., 2013.[1]
Table 2: Effect of this compound on Cocaine-Primed Reinstatement of Drug-Seeking Behavior in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Active Lever Presses (Mean ± SEM) | % Reduction in Seeking Behavior |
| Vehicle | 0 | 25 ± 3 | - |
| This compound | 3 | 5 ± 1 | ~80% |
| This compound | 10 | 4 ± 1 | ~84% |
*p < 0.001 compared to vehicle. Data is approximated from graphical representations in Keck et al., 2013.[1]
Experimental Protocols
Protocol 1: Cocaine-Primed Reinstatement of Drug-Seeking in Rats
This protocol is a standard model to study the relapse of drug-seeking behavior. It consists of three phases: self-administration, extinction, and reinstatement.
Phase 1: Cocaine Self-Administration
-
Subjects: Male Wistar or Sprague-Dawley rats, weighing 250-300g at the start of the experiment.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and an infusion pump for intravenous cocaine delivery.
-
Procedure:
-
Rats are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule.
-
Each infusion is paired with a discrete cue light presentation (e.g., 5 seconds).
-
Sessions are typically 2 hours daily for 10-14 days, or until stable responding is achieved (e.g., less than 15% variation in infusions over three consecutive days).
-
Phase 2: Extinction
-
Procedure:
-
Following the self-administration phase, extinction training begins.
-
During extinction sessions, active lever presses no longer result in cocaine infusion or the presentation of the cue light.
-
Sessions continue daily until the extinction criterion is met (e.g., active lever presses are reduced to less than 20% of the self-administration baseline for two consecutive days).
-
Phase 3: Cocaine-Primed Reinstatement
-
Procedure:
-
Once the extinction criterion is met, a reinstatement test is conducted.
-
Animals are pretreated with this compound (e.g., 0, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the session.
-
Immediately before being placed in the operant chamber, animals receive a priming injection of cocaine (e.g., 10 mg/kg, i.p.) to induce reinstatement of drug-seeking behavior.
-
Lever presses are recorded for a 2-hour session, but no cocaine is delivered.
-
The number of active versus inactive lever presses is the primary measure of drug-seeking behavior.
-
Mandatory Visualizations
Caption: Signaling pathway of mGluR5 and the inhibitory action of this compound.
Caption: Experimental workflow for cocaine-primed reinstatement studies.
Disclaimer: This document is intended for research purposes only. This compound is a research chemical and not for human consumption. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocai" by Thomas Keck, Mu-Fa Zou et al. [rdw.rowan.edu]
- 4. researchgate.net [researchgate.net]
- 5. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms Underlying the Efficacy of Exercise as an Intervention for Cocaine Relapse: A Focus on mGlu5 in the Dorsal Medial Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MFZ 10-7 Technical Support Center: Troubleshooting Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered with MFZ 10-7, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity negative allosteric modulator of the mGluR5 receptor, with a Ki of 0.67 nM.[1][2] As a NAM, it does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to an allosteric site on the receptor, changing the receptor's conformation and reducing its response to glutamate. This modulation inhibits glutamate-mediated intracellular signaling pathways.
Q2: What are the recommended solvents for dissolving this compound?
A2: The most commonly recommended solvents for dissolving this compound are dimethyl sulfoxide (DMSO) and ethanol.[1][3][4][5][6]
Q3: I am seeing precipitation when I dilute my this compound stock solution in an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. To mitigate this, it is recommended to add the DMSO stock solution to the aqueous buffer, rather than the other way around, while vortexing or stirring to ensure rapid and even dispersion. Performing intermediate dilutions in DMSO before the final dilution into the aqueous buffer can also be beneficial.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Yes, gentle warming can aid in the dissolution of this compound. One source suggests that ultrasonic treatment and heating to 60°C can help achieve a concentration of 17.86 mg/mL in DMSO.[7] However, it is crucial to be cautious with heating, as prolonged exposure to high temperatures can degrade the compound.
Q5: What is the recommended storage condition for this compound stock solutions?
A5: Stock solutions of this compound should be stored at -20°C or -80°C.[6] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide for Solubility Issues
Encountering solubility issues with this compound can be a frustrating obstacle in experimental workflows. This guide provides a systematic approach to troubleshoot and resolve these challenges.
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound insolubility.
Data Presentation: this compound Solubility
The reported solubility of this compound can vary between suppliers and experimental conditions. This table summarizes the available quantitative data.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes | Source(s) |
| DMSO | 100 mM | 100 mM | - | [1][4] |
| DMSO | 17.86 mg/mL | 75.60 mM | Requires ultrasonic treatment and warming to 60°C. | [7] |
| DMSO | <27.27 mg/mL | <115.4 mM | - | [5][6] |
| DMSO | 1-10 mg/mL | 4.2 - 42.3 mM | Described as "sparingly soluble". | [3] |
| Ethanol | 100 mM | 100 mM | - | [1][4] |
| Ethanol | <27.27 mg/mL | <115.4 mM | - | [5][6] |
| Ethanol | 1-10 mg/mL | 4.2 - 42.3 mM | Described as "sparingly soluble". | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder (Molecular Weight: 236.24 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.36 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37-60°C can also be applied if necessary, but avoid prolonged heating.[7]
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]
Protocol 2: Preparation of this compound for In Vivo Administration
Objective: To prepare a suspension of this compound suitable for intraperitoneal (i.p.) administration in animal models.
Materials:
-
This compound powder
-
1% Tween 80 in sterile water
-
Sterile glass vial
-
Vortex mixer
-
Sonicator
Methodology:
-
Vehicle Preparation: Prepare a 1% (v/v) solution of Tween 80 in sterile water.
-
Suspension: Weigh the required amount of this compound and add it to a sterile glass vial. Add the 1% Tween 80 vehicle to the vial.
-
Homogenization: Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension. Sonication can also be used to aid in creating a fine and evenly dispersed suspension.
-
Administration: The suspension should be administered immediately after preparation to ensure consistent dosing. It is important to keep the suspension mixed during the administration process to prevent settling of the compound.
Mandatory Visualization: Signaling Pathway
mGluR5 Signaling Pathway and the Action of this compound
Caption: mGluR5 signaling cascade and the inhibitory action of this compound.
References
MFZ 10-7 Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the potential off-target effects of MFZ 10-7, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: The primary biological target of this compound is the metabotropic glutamate receptor 5 (mGluR5), where it acts as a negative allosteric modulator.[1][2][][4] Extensive screening has revealed high selectivity for mGluR5. The only known off-targets identified in a broad panel of 64 functional receptors and enzymes are Monoamine Oxidase B (MAO-B) and the Thromboxane A2 (TXA2) receptor.[1]
Q2: How significant are the interactions of this compound with its known off-targets?
A2: this compound displays a very high degree of selectivity for its primary target, mGluR5. It has an approximately 1150-fold lower affinity for MAO-B and a 3000-fold lower affinity for the TXA2 receptor compared to mGluR5.[1][2] This significant selectivity margin suggests that at concentrations effective for mGluR5 modulation, the likelihood of engaging these off-targets is minimal. The very low relative binding affinity of this compound for these two sites makes it highly probable that the observed behavioral effects in preclinical studies are mediated by its action on mGluR5.[1]
Q3: My experimental results are unexpected. Could they be due to off-target effects of this compound?
A3: While the high selectivity of this compound makes off-target effects at MAO-B and the TXA2 receptor unlikely at typical experimental concentrations, it is crucial to systematically troubleshoot unexpected results. First, verify the concentration of this compound used and ensure it is within the recommended range for potent mGluR5 modulation. Unusually high concentrations could potentially lead to engagement of lower-affinity off-targets. If the concentration is appropriate, consider other experimental variables. To definitively rule out the involvement of the known off-targets, you could consider control experiments using agents that specifically target MAO-B or the TXA2 receptor.
Q4: How was the off-target profile of this compound initially determined?
A4: The initial off-target profile of this compound was established through a comprehensive in vitro binding screen against a panel of 64 different functional receptor and enzyme proteins.[1] In this screen, this compound was tested for its ability to bind to these various proteins. The only significant binding observed, outside of its primary target mGluR5, was to MAO-B and the TXA2 receptor, and this binding was substantially weaker.[1]
Troubleshooting Guide
Issue: Observed Phenotype is Not Consistent with Known mGluR5 Pharmacology.
Possible Cause: Potential off-target effects, although unlikely, or other experimental artifacts.
Troubleshooting Steps:
-
Concentration Verification: Confirm the final concentration of this compound in your assay. Use the lowest effective concentration to maximize selectivity.
-
Control Compounds: Include control compounds in your experiment. This could involve using a structurally different mGluR5 NAM to see if the same phenotype is produced.
-
Orthogonal Assays: Employ an alternative assay to measure the same biological endpoint. This can help to rule out assay-specific artifacts.
-
Off-Target Engagement Confirmation (Advanced): If off-target effects are strongly suspected, consider performing a Cellular Thermal Shift Assay (CETSA) to directly measure the engagement of MAO-B or the TXA2 receptor by this compound in your specific cellular system.
Data Presentation
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Target | Kᵢ (nM) | Fold Selectivity vs. mGluR5 |
| mGluR5 (rat) | 0.67 | - |
| MAO-B | ~770 | ~1150-fold |
| TXA2 Receptor | ~2010 | ~3000-fold |
Data compiled from Keck et al., 2014.[1][2]
Experimental Protocols
Protocol 1: Broad-Panel Off-Target Screening (General Methodology)
This protocol outlines the general principles of how the off-target profile of a compound like this compound is determined using a competitive binding assay format.
-
Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like DMSO.
-
Assay Panel: A panel of recombinant human receptors, ion channels, enzymes, and transporters is selected. For each target, a specific radioligand or fluorescent probe with known binding characteristics is used.
-
Binding Assay: The assay is typically performed in a multi-well plate format. Each well contains the target protein, the specific radioligand/probe, and either the test compound at a single high concentration (e.g., 10 µM for initial screening) or a vehicle control.
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Detection: The amount of bound radioligand/probe is measured. For radioligand binding assays, this often involves scintillation counting.
-
Data Analysis: The percentage of inhibition of the radioligand/probe binding by the test compound is calculated. A significant inhibition (typically >50%) at the screening concentration indicates a potential interaction and warrants further investigation with concentration-response curves to determine affinity (Kᵢ or IC₅₀).
Visualizations
Caption: Workflow for identifying and characterizing off-target interactions of a small molecule.
Caption: Primary and potential off-target signaling pathways of this compound.
References
interpreting unexpected results with MFZ 10-7
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MFZ 10-7, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] It binds to an allosteric site on the mGluR5 protein, distinct from the glutamate binding site, and negatively modulates the receptor's response to glutamate. This antagonistic action has been shown to inhibit cocaine-taking and cocaine-seeking behavior in preclinical models.[2]
Q2: What are the expected in vivo effects of this compound in addiction models?
In rodent models of cocaine addiction, this compound is expected to dose-dependently reduce cocaine self-administration and attenuate cue-induced and cocaine-priming-induced reinstatement of drug-seeking behavior.[2][3] These effects are thought to be mediated by the modulation of glutamatergic neurotransmission in brain reward circuits.[3]
Q3: How does the potency of this compound compare to other mGluR5 NAMs?
This compound exhibits significantly higher in vitro potency and binding affinity for mGluR5 compared to other commonly used NAMs such as MPEP, MTEP, and fenobam.[2]
Interpreting Unexpected Results: A Troubleshooting Guide
Issue 1: Reduced or Absent Efficacy in Cocaine Self-Administration Paradigm
Scenario: You are not observing the expected dose-dependent decrease in cocaine self-administration after administering this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose Range | The effective dose can vary between subjects and specific experimental conditions. Consult the literature for validated dose ranges. Consider performing a dose-response study to determine the optimal dose for your specific model.[2] |
| Pharmacokinetic Issues | The timing of administration relative to the behavioral test is crucial. The peak pharmacological effect of the drug may not align with the testing window. Consider adjusting the pretreatment time. |
| Route of Administration | Ensure the chosen route of administration (e.g., intraperitoneal, oral) is appropriate and has been validated for this compound. Improper administration can lead to poor bioavailability. |
| Tolerance | While not extensively reported for this compound, tolerance can develop with repeated administration of some mGluR modulators. If administering the compound repeatedly, consider potential for tolerance development. |
Issue 2: Observation of Off-Target or Atypical Behavioral Effects
Scenario: You observe behaviors not typically associated with mGluR5 antagonism, such as significant motor impairment or sedation.
| Potential Cause | Troubleshooting Steps |
| High Dose | Extremely high doses may lead to off-target effects. Ensure your dose is within the selective range for mGluR5. Review the literature for any reported off-target activities at high concentrations. |
| Interaction with Other Receptors | While this compound is highly selective, the possibility of interactions with other neurotransmitter systems at higher concentrations cannot be entirely ruled out. Some other mGluR5 NAMs, like MPEP, have been shown to have off-target effects on NMDA receptors.[4] |
| Metabolism and Drug-Drug Interactions | Consider the potential for this compound to interact with other administered substances. Some mGluR5 NAMs, such as MTEP and MPEP, can inhibit hepatic enzymes like CYP1A2, potentially altering the metabolism of other compounds.[4] |
Issue 3: Discrepancy in Effects on Natural vs. Drug Rewards
Scenario: this compound reduces cocaine self-administration but has a minimal or different effect on natural rewards like sucrose self-administration.
| Potential Cause | Plausible Explanation & Next Steps |
| Differential Modulation of Reward Pathways | The neural circuits mediating drug and natural rewards, while overlapping, have distinct features. mGluR5 antagonism may more potently affect the sensitized state of the glutamate system induced by chronic drug use. This is an expected finding and aligns with the therapeutic goal of reducing drug craving without causing general anhedonia.[2][5] |
| Experimental Design | The motivation to self-administer a highly palatable natural reward may be stronger under certain conditions than for a drug, potentially requiring higher doses of this compound to observe a significant reduction. |
Quantitative Data Summary
The following table summarizes the in vitro potency and binding affinity of this compound in comparison to other mGluR5 NAMs.
| Compound | Functional Potency (IC50, nM) | Binding Affinity (Ki, nM) |
| This compound | 0.23 | 0.67 |
| MPEP | 3.0 | - |
| MTEP | 10.7 | 42.2 |
| Fenobam | 43.3 | 221 |
Data sourced from Keck et al., 2013, as cited in a 2014 study.[2]
Experimental Protocols
Cocaine Self-Administration in Rats
This protocol is a generalized representation based on standard methodologies.
-
Surgical Preparation: Rats are surgically implanted with intravenous catheters in the jugular vein.
-
Acquisition of Self-Administration:
-
Animals are placed in operant conditioning chambers equipped with two levers.
-
Pressing the "active" lever results in an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion) paired with a cue (e.g., light and tone).[6]
-
Pressing the "inactive" lever has no programmed consequences.
-
Sessions are typically run for 2-6 hours daily.[7]
-
-
Treatment Administration: Prior to the self-administration session, animals are pretreated with this compound or vehicle at the desired dose and time point.
-
Data Analysis: The primary dependent variable is the number of cocaine infusions earned. The number of active and inactive lever presses is also recorded.
Cue-Induced Reinstatement of Cocaine-Seeking
-
Acquisition: As described in the self-administration protocol.
-
Extinction: Following stable self-administration, the cocaine infusions are withheld. Lever pressing is no longer reinforced, leading to a decrease in responding.
-
Reinstatement Test:
-
Animals are pretreated with this compound or vehicle.
-
They are then placed back in the operant chambers, and pressing the active lever results in the presentation of the cocaine-associated cues (light and tone) but no drug infusion.
-
An increase in active lever pressing compared to extinction levels indicates reinstatement of drug-seeking behavior.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
Technical Support Center: Optimizing MFZ 10-7 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of MFZ 10-7 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a NAM, it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.[3] mGluR5 is a G-protein coupled receptor that, upon activation, couples to Gq protein, leading to the activation of phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5][6] Downstream signaling from mGluR5 can involve various kinases such as CaMK, ERK, JNK, and p38.[4][5][7]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A good starting point for a dose-response experiment is a wide range of concentrations, from picomolar to micromolar, to capture the full dose-response curve. Based on its high potency, with a reported Ki of 0.67 nM and an IC50 of 1.22 nM in functional assays, a range of 10 pM to 10 µM is a reasonable starting point for many cell-based assays.[1][8]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol. It is advisable to prepare a high-concentration stock solution, for example, 10 mM in anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted and stored at -20°C. Immediately before an experiment, the stock solution should be diluted to the final working concentration in the cell culture medium. It is critical to maintain a low final DMSO concentration in the cell culture (typically ≤ 0.1%) to prevent solvent-induced toxicity. For in vitro functional assays, stock solutions of this compound have been prepared at 100 µM in 30% DMSO in water.[1][8]
Q4: What are the potential off-target effects of this compound?
This compound is reported to be highly selective for mGluR5.[1][2] However, like other mGluR5 NAMs derived from the MPEP series, there is a possibility of interaction with monoamine oxidase B (MAO-B) at high concentrations.[9] It is important to note that earlier mGluR5 antagonists like MPEP have shown off-target effects on NMDA receptors.[10][11] While this compound is more selective, it is always good practice to use the lowest effective concentration to minimize the risk of off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Weak or no effect of this compound observed | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations, extending into the higher nanomolar or low micromolar range. |
| Poor cell health or passage number. | Ensure cells are healthy, within a low passage number, and growing optimally. | |
| Incorrect assay readout. | Confirm that the chosen assay (e.g., calcium mobilization, IP1 accumulation, ERK phosphorylation) is sensitive to mGluR5 modulation in your cell line. | |
| Degradation of this compound. | Prepare fresh dilutions from a properly stored stock solution for each experiment. | |
| High cytotoxicity or cell death observed | Inhibitor concentration is too high. | Reduce the concentration of this compound. Determine the cytotoxic concentration by performing a cell viability assay (e.g., MTT, Calcein-AM/EthD-1). |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is non-toxic (ideally ≤ 0.1%). Include a vehicle control with the same DMSO concentration. | |
| Off-target effects. | Use the lowest effective concentration of this compound that elicits the desired biological response without causing significant cell death. | |
| High variability between experiments | Inconsistent cell culture conditions. | Standardize cell seeding density, passage number, and media composition. |
| Inaccurate pipetting of inhibitor. | Use calibrated pipettes and perform serial dilutions carefully. | |
| Variability in incubation times. | Ensure consistent incubation times for inhibitor treatment and assay development. |
Quantitative Data Summary
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Assay System |
| Ki | 0.67 nM | Competitive radioligand binding assay with [3H]MPEP in rat brain membranes.[12] |
| IC50 | 1.22 nM | Inhibition of glutamate-mediated calcium mobilization.[9] |
| IC50 | 2.4 nM | Reduction of D-myo-inositol 1 phosphate (IP1) accumulation in HEK293A cells expressing rat mGluR5. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an IP-One ELISA Assay
This protocol is adapted from a study using HEK293 cells stably expressing rat mGluR5.[1][8]
Materials:
-
HEK293 cells stably expressing rat mGluR5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Stimulation buffer
-
IP-One ELISA kit (e.g., from Cisbio)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 450 nm and 620 nm
Procedure:
-
Cell Seeding: Seed HEK293-mGluR5 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Preparation of this compound Dilutions:
-
Prepare a 100 µM stock solution of this compound in 30% DMSO/water.
-
Perform serial dilutions in stimulation buffer to achieve final test concentrations ranging from 10 pM to 10 µM.
-
-
Inhibitor Treatment:
-
Remove the culture medium from the cells.
-
Add the prepared this compound dilutions or vehicle control to the appropriate wells.
-
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Cell Lysis and IP1 Detection:
-
Lyse the cells according to the IP-One ELISA kit manufacturer's protocol.
-
Add the anti-IP1 monoclonal antibody and IP1-HRP conjugate to the cell lysates.
-
-
Data Acquisition:
-
Measure the optical density (OD) at 450 nm and 620 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the net OD by subtracting the OD at 620 nm from the OD at 450 nm.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing Cell Viability using a Calcein-AM and Ethidium Homodimer-1 (EthD-1) Assay
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
DMSO
-
Calcein-AM
-
Ethidium Homodimer-1 (EthD-1)
-
Phosphate-buffered saline (PBS)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Staining:
-
Prepare a working solution of Calcein-AM and EthD-1 in PBS according to the manufacturer's instructions.
-
Remove the culture medium and wash the cells gently with PBS.
-
Add the staining solution to each well and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Imaging/Quantification:
-
Microscopy: Visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (EthD-1).
-
Plate Reader: Quantify the fluorescence intensity for each dye using a fluorescence plate reader with appropriate excitation/emission filters (Calcein-AM: ~494/517 nm; EthD-1: ~528/617 nm).
-
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.
Visualizations
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 5. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rdw.rowan.edu [rdw.rowan.edu]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of MFZ 10-7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of MFZ 10-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the chemical name 3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a NAM, it does not compete with the endogenous ligand glutamate at the orthosteric binding site but instead binds to an allosteric site on the receptor, changing the receptor's conformation and reducing its response to glutamate.
Q2: What is the general synthetic route for this compound?
The synthesis of this compound is typically achieved through a Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide, specifically a 3-fluoro-5-halobenzonitrile (e.g., 3-fluoro-5-iodobenzonitrile), with a terminal alkyne, 2-ethynyl-6-methylpyridine. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Q3: What are the critical starting materials for the synthesis of this compound?
The key precursors for the synthesis of this compound are:
-
3-Fluoro-5-halobenzonitrile: Aryl iodides are generally more reactive than bromides or chlorides in Sonogashira couplings.[1] Therefore, 3-fluoro-5-iodobenzonitrile is a common starting material.
-
2-Ethynyl-6-methylpyridine: This terminal alkyne is the coupling partner for the benzonitrile derivative.
Q4: What are the common challenges encountered during the Sonogashira coupling step?
Common challenges in the Sonogashira coupling for the synthesis of this compound and similar compounds include:
-
Low or no product yield: This can be due to catalyst deactivation, low reactivity of the aryl halide, or impure reagents.[2]
-
Formation of side products: The most common side reaction is the homocoupling of the alkyne (Glaser coupling), which can be minimized by using copper-free conditions or ensuring the reaction is free of oxygen.[2]
-
Decomposition of the palladium catalyst: This is often observed as the formation of a black precipitate ("palladium black") and can be caused by impurities or inappropriate reaction conditions.[1]
-
Difficulty in product purification: Residual catalyst and ligands can complicate the purification process, often requiring chromatographic techniques.[2]
Troubleshooting Guides
Issue 1: Low or No Yield in Sonogashira Coupling
| Potential Cause | Troubleshooting Recommendation |
| Low reactivity of aryl halide | If using an aryl bromide or chloride, consider switching to the more reactive aryl iodide (3-fluoro-5-iodobenzonitrile).[1] For less reactive halides, increase the reaction temperature and consider using specialized palladium catalysts with bulky, electron-rich phosphine ligands.[2] |
| Catalyst deactivation | Ensure all reagents and solvents are anhydrous and thoroughly degassed to remove oxygen.[2] Use fresh, high-quality palladium and copper catalysts. |
| Inefficient base | An amine base like triethylamine or diisopropylethylamine is typically used to deprotonate the alkyne.[1] Ensure the base is dry and used in sufficient excess. |
| Sub-optimal reaction temperature | The optimal temperature can vary. If no reaction is observed at room temperature, gradually increase the heat. For aryl bromides, heating is often necessary.[1] However, excessively high temperatures can lead to starting material decomposition.[2] |
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct
| Potential Cause | Troubleshooting Recommendation |
| Presence of oxygen and copper(I) catalyst | Implement a copper-free Sonogashira protocol.[2] If using a copper co-catalyst, ensure all solvents and reagents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).[2] |
| High catalyst loading | While sufficient catalyst is needed, excessively high concentrations of the copper catalyst can promote homocoupling. Consider reducing the amount of copper(I) iodide. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Recommendation |
| Residual palladium and copper catalysts | After the reaction, filter the mixture through a pad of celite to remove the heterogeneous catalyst.[3] Employ column chromatography on silica gel for purification.[3] |
| Presence of unreacted starting materials | Monitor the reaction progress using thin-layer chromatography (TLC) to ensure complete consumption of the limiting reagent. Adjust reaction time or temperature as needed. |
| Complex mixture of byproducts | Optimize the reaction conditions to minimize side reactions. Consider using a different solvent or base. Purification of substituted pyridines can sometimes be achieved by crystallization from a suitable solvent like methanol after treatment with activated charcoal.[4] |
Experimental Protocols
Synthesis of 2-Ethynyl-6-methylpyridine (Precursor)
This protocol is a representative method for the synthesis of the alkyne precursor, starting from 2-bromo-6-methylpyridine.
Step 1: Sonogashira Coupling with a Protected Alkyne
-
To a degassed solution of 2-bromo-6-methylpyridine (1.0 eq) in a suitable solvent such as a mixture of THF and triethylamine (e.g., 2:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (0.1 eq).
-
To this stirred solution, add (trimethylsilyl)acetylene (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 60 °C) and stir for 16-24 hours, monitoring the reaction by TLC.[3]
-
After completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 2: Deprotection of the Silyl Group
-
Dissolve the purified 2-((trimethylsilyl)ethynyl)-6-methylpyridine in a solvent such as methanol.
-
Add a mild base, such as potassium carbonate (e.g., 1.5 eq), and stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with water, dry over anhydrous sodium sulfate, and concentrate to yield 2-ethynyl-6-methylpyridine.
Synthesis of this compound (Final Product)
This protocol outlines the final Sonogashira coupling to produce this compound.
-
In a reaction vessel, combine 3-fluoro-5-iodobenzonitrile (1.0 eq), 2-ethynyl-6-methylpyridine (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (0.1 eq).
-
Add a degassed solvent system, such as a mixture of THF and triethylamine (2:1 v/v).
-
Stir the reaction mixture at room temperature for 16-24 hours, or gently heat if required, while monitoring the progress by TLC.
-
Upon completion, work up the reaction by filtering through celite and concentrating the filtrate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound.
Quantitative Data Summary
| Reaction | Reactant 1 | Reactant 2 | Catalyst (mol%) | Co-catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Alkyne Synthesis | 2-Bromo-6-methylpyridine | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5%) | CuI (10%) | Triethylamine (2.0) | THF/Et₃N | 60 | 16-24 | 70-85 |
| This compound Synthesis | 3-Fluoro-5-iodobenzonitrile | 2-Ethynyl-6-methylpyridine | Pd(PPh₃)₄ (5%) | CuI (10%) | Triethylamine (2.0) | THF/Et₃N | RT - 50 | 16-24 | 60-80 |
Visualizations
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
MFZ 10-7 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of MFZ 10-7. As a potent and selective negative allosteric modulator of mGluR5, ensuring the integrity of this compound during experimentation is critical for obtaining reliable and reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound, with a focus on preventing degradation.
Issue 1: Inconsistent or Reduced Potency in Cellular Assays
Possible Cause: Degradation of this compound in stock solutions or during the experiment.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Preparation: this compound is sparingly soluble in ethanol and DMSO (1-10 mg/ml).[1] When preparing stock solutions, use high-purity, anhydrous solvents. It is recommended to purge the solvent with an inert gas (e.g., argon or nitrogen) before dissolving the compound to minimize oxidation.[1]
-
Storage: Store stock solutions at -20°C or lower in tightly sealed vials.[1][2][3] For long-term storage, aliquoting the stock solution into smaller, single-use vials can prevent repeated freeze-thaw cycles, which may accelerate degradation.
-
Visual Inspection: Before use, visually inspect the stock solution. Any change in color or presence of precipitate may indicate degradation or solubility issues.
-
-
Assess Stability in Experimental Media:
-
Incubation Time: If experiments involve long incubation times at physiological temperatures (e.g., 37°C), the stability of this compound in the cell culture media should be assessed.
-
Stability Study: A simple stability study can be performed by incubating this compound in the experimental media for the duration of the experiment. At various time points, samples can be analyzed by HPLC-UV or LC-MS to quantify the amount of intact this compound.
-
-
Control for Oxidative Degradation:
-
Antioxidants: If oxidative degradation is suspected, consider the addition of antioxidants to the experimental media, ensuring they do not interfere with the assay.
-
Inert Atmosphere: For highly sensitive experiments, consider performing critical steps under an inert atmosphere.
-
Experimental Protocol: Assessing this compound Stability in Aqueous Media
This protocol outlines a method to determine the stability of this compound in a typical cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator at 37°C with 5% CO2
-
HPLC-UV or LC-MS system
-
Control compound (a stable compound with similar properties)
Methodology:
-
Prepare a working solution of this compound in the cell culture medium at the final experimental concentration.
-
Prepare a similar working solution for a stable control compound.
-
Aliquot the solutions into multiple vials for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the vials at 37°C in a CO2 incubator.
-
At each time point, remove a vial, quench any potential enzymatic activity by adding an equal volume of cold acetonitrile, and store at -20°C until analysis.
-
Analyze the samples by HPLC-UV or LC-MS to determine the concentration of the parent compound.
-
Plot the concentration of this compound as a percentage of the initial concentration versus time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C.[1] It should be kept in a tightly sealed container, protected from light and moisture.
Q2: How should I prepare and store stock solutions of this compound?
A2: Prepare stock solutions by dissolving solid this compound in a suitable solvent such as ethanol or DMSO, purged with an inert gas.[1] Store stock solutions in tightly sealed vials at -20°C.[1][2][3] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation studies on this compound are not extensively published, based on its chemical structure, potential degradation pathways include:
-
Oxidation: The ethynyl group and the pyridine ring could be susceptible to oxidation, especially in the presence of oxygen and light. This is supported by the recommendation to purge solvents with an inert gas.[1]
-
Hydrolysis: The nitrile group could undergo hydrolysis to a carboxylic acid, particularly under strong acidic or basic conditions, although this is less likely under typical physiological pH.
-
Photodegradation: Aromatic and conjugated systems can be sensitive to light. It is good practice to protect this compound solutions from direct light exposure.
Q4: My in vivo experiment using this compound shows variable results. Could this be due to degradation?
A4: Yes, variability in in vivo studies can be due to the degradation of the dosing solution. This compound has been used in vivo in rats to study its effect on cocaine-taking and seeking behavior.[4][5] It is crucial to ensure the stability of the formulation used for administration. Prepare dosing solutions fresh before each experiment and store them protected from light and at an appropriate temperature for the shortest time possible. If the formulation involves excipients, their compatibility with this compound should be considered.
Q5: Are there any known incompatibilities of this compound with common lab reagents?
A5: There is no specific information on incompatibilities. However, as a general precaution, avoid strong oxidizing agents, strong acids, and strong bases. When using this compound in new experimental setups, it is advisable to perform a preliminary compatibility test.
Data Presentation
Table 1: Stability of this compound Under Different Storage Conditions
| Form | Storage Temperature | Reported Stability | Source |
| Solid | -20°C | ≥ 4 years | [1] |
| DMSO Stock Solution | -20°C | Stable (aliquoted, minimal freeze-thaw) | General Best Practice |
| Aqueous Media | 37°C | Potentially Prone to Degradation | Inferred |
Visualizations
To aid in understanding the potential degradation pathways and preventative measures, the following diagrams are provided.
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tebubio.com [tebubio.com]
- 3. biocrick.com [biocrick.com]
- 4. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mGluR5 antagonism inhibits cocaine reinforcement and relapse by elevation of extracellular glutamate in the nucleus accumbens via a CB1 receptor mechanism - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in MFZ 10-7 experimental outcomes
Welcome to the technical support center for MFZ 10-7, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It binds to a site on the receptor distinct from the glutamate binding site, which in turn inhibits the receptor's activity.[4] This modulation of mGluR5, a G-protein coupled receptor, affects downstream signaling pathways involved in synaptic plasticity.[1][4]
Q2: What are the primary research applications for this compound?
A2: this compound is predominantly used in preclinical research to investigate the role of mGluR5 in various neurological and psychiatric conditions. Its most common application is in models of addiction, particularly in studies of cocaine and sucrose self-administration and the reinstatement of drug-seeking behaviors.[1][5][6] It has also been explored in models of anxiety.[1]
Q3: How does this compound compare in potency to other mGluR5 NAMs?
A3: this compound has demonstrated significantly higher in vitro potency and binding affinity for mGluR5 compared to other well-known NAMs such as MPEP, MTEP, and fenobam.[1][4]
Q4: Does this compound have off-target effects?
A4: this compound is characterized by its high selectivity for mGluR5. While other mGluR5 NAMs like MPEP and MTEP have known off-target effects that can complicate data interpretation, this compound's selectivity is a significant advantage for targeted research.[7]
Troubleshooting Guide
Q1: I am observing high variability in my behavioral outcomes. What are the potential causes?
A1: Variability in behavioral experiments using this compound can stem from several factors:
-
Pharmacokinetics and Timing: The timing of this compound administration relative to behavioral testing is critical. It has been hypothesized that for some experimental paradigms, the peak pharmacological effect of the compound may not align with the testing window, especially when using high doses of a substance like cocaine.[7] Consider conducting pilot studies to determine the optimal pre-treatment interval for your specific experimental setup.
-
Animal Strain and Individual Differences: Genetic diversity among animal subjects can lead to significant variations in behavioral responses, such as in cocaine self-administration studies.[5] The choice of animal strain and even inherent individual differences within a cohort can be a major source of variability. Sex differences have also been noted as a contributing factor.[5]
-
Experimental Design: The specifics of your behavioral paradigm can influence outcomes. For example, in addiction models, intermittent access to a drug can produce different behavioral phenotypes compared to continuous access.[3] Ensure your experimental design is consistent across all subjects and cohorts.
-
Drug Preparation and Administration: Inconsistent preparation of the this compound solution or variability in the administration technique (e.g., intraperitoneal injection) can lead to differing effective doses between animals. Refer to the recommended protocols for preparation and administration.
Q2: My this compound solution appears cloudy or precipitates. How can I resolve this?
A2: this compound is typically suspended in 1% Tween 80 in water for in vivo experiments.[7][8] If you are observing precipitation, ensure that the Tween 80 is fully dissolved and that the suspension is vortexed thoroughly before each use. For some applications, gentle warming and sonication may aid in achieving a more uniform suspension.[9] Always prepare fresh solutions for your experiments to ensure stability.
Q3: I am not observing the expected attenuation of reward-seeking behavior. What should I check?
A3: If this compound is not producing the expected effect, consider the following:
-
Dose-Response: You may need to perform a dose-response study to determine the optimal effective dose for your specific animal strain and behavioral model. Doses of 3 and 10 mg/kg (i.p.) have been shown to be effective in rat models of cocaine self-administration.[7]
-
Route of Administration: Ensure that the intraperitoneal injection technique is performed correctly to guarantee proper delivery of the compound.[10][11][12]
-
Control for Non-specific Effects: While this compound has been shown to not significantly affect locomotor activity, it is always good practice to include a locomotor activity test as a control to ensure that the observed behavioral changes are not due to sedation or motor impairment.[1][5]
Q4: Could there be other biological systems affected by this compound that I should be aware of?
A4: There is emerging evidence suggesting a link between mGluR5 signaling and mitochondrial function.[13] Reduced mGluR5 activity may modulate mitochondrial processes, potentially through the Gq-IP3-PKC pathway.[13] While the direct impact of this compound on mitochondria is not fully characterized, this is a potential area to consider for unexpected or variable results, particularly in studies involving cellular metabolism or long-term neuroadaptations.
Quantitative Data Summary
The following tables summarize quantitative data from representative preclinical studies involving this compound.
Table 1: Effect of this compound on Cocaine Self-Administration and Reinstatement
| Experimental Paradigm | Species | Dose (mg/kg, i.p.) | Outcome Measure | Result |
| Single-Dose Cocaine Self-Administration (0.5 mg/kg/infusion) | Rat | 3 | Total Cocaine Infusions | Significant reduction |
| 10 | Significant reduction (dose-dependent)[7] | |||
| Cocaine-Induced Reinstatement of Drug-Seeking | Rat | 3 | Active Lever Presses | Significant reduction (t=9.42, p<0.001)[7] |
| 10 | Significant reduction (t=8.11, p<0.001)[7] | |||
| Cocaine-Associated Cue-Induced Reinstatement | Rat | 3 | Active Lever Presses | Significant reduction |
| 10 | Significant reduction[1] |
Table 2: In Vitro Potency and Binding Affinity of this compound and Other mGluR5 NAMs
| Compound | In Vitro Functional Potency (IC₅₀) | Relative Potency to this compound | mGluR5 Binding Affinity (Kᵢ) | Relative Binding Affinity to this compound |
| This compound | ~0.67 nM | - | High | - |
| MPEP | Lower | ~13-fold less potent | Lower | Not specified |
| MTEP | Lower | ~46-fold less potent | Lower | ~63-fold lower |
| Fenobam | Lower | ~188-fold less potent | Lower | ~330-fold lower |
| Data synthesized from[7]. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
1% Tween 80 solution
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 1% Tween 80 solution to the tube.
-
Add sterile water to reach the final desired concentration.
-
Vortex the suspension vigorously for several minutes until a uniform suspension is achieved.
-
Visually inspect the suspension for any large aggregates before drawing it into the syringe.
-
Prepare the suspension fresh on the day of the experiment.
This protocol is based on methodologies described in[7][8].
Intraperitoneal (i.p.) Injection in Rats
Materials:
-
Prepared this compound suspension
-
Sterile 1 ml syringe
-
23-25 gauge needle (1/2 to 3/4 inch length)
-
70% ethanol solution
-
Gauze pads
Procedure:
-
Safely restrain the rat. A two-person technique is often preferred, with one person restraining the animal and the other performing the injection.[12]
-
Position the rat in dorsal recumbency with its head tilted slightly downward. This allows the abdominal organs to shift cranially.[11]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11][12]
-
Disinfect the injection site with a gauze pad soaked in 70% ethanol.[11]
-
Insert the needle, with the bevel facing up, at a 30-45° angle to the abdominal wall.[12]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and use a fresh syringe and needle at a new site.[11]
-
Inject the calculated volume of the this compound suspension.
-
Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad if necessary.
-
Return the animal to its cage and monitor for any adverse reactions.
This is a general guideline synthesized from[10][11][12]. Always adhere to your institution's approved animal care protocols.
Visualizations
Signaling Pathways and Workflows
Caption: Canonical mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies using this compound.
Caption: Troubleshooting flowchart for addressing variability in this compound experiments.
References
- 1. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 3. Intermittent but not continuous access to cocaine produces individual variability in addiction susceptibility in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 5. Behavioral variation across multiple phases of intravenous cocaine self-administration among genetically diverse mouse populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rdw.rowan.edu [rdw.rowan.edu]
- 9. labsolu.ca [labsolu.ca]
- 10. dsv.ulaval.ca [dsv.ulaval.ca]
- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. mdpi.com [mdpi.com]
troubleshooting MFZ 10-7 in behavioral experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MFZ 10-7 in behavioral experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action? this compound, or 3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile, is a novel compound that functions as a highly potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2][3] As a NAM, it does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a different (allosteric) site on the receptor, changing the receptor's conformation and thereby reducing its response to glutamate. This modulation makes it a valuable tool for investigating the role of mGluR5 in various physiological and pathological processes.[4]
2. What is the recommended vehicle and route of administration for in vivo rodent studies? For in vivo behavioral experiments in rats, this compound is typically administered via intraperitoneal (i.p.) injection.[1][2] The compound is often dissolved in a vehicle mixture, such as one composed of DMSO, Tween 80, and saline, to ensure solubility and stability for systemic administration.
3. How should this compound be prepared for experimental use? this compound is soluble in DMSO and ethanol.[5][6] For in vivo studies, a common practice is to first dissolve the compound in a small amount of DMSO and then dilute it to the final concentration with a vehicle containing saline and a surfactant like Tween 80. It is crucial to ensure the compound is fully dissolved before administration. Warming the solution slightly may aid in dissolution.[5]
4. What are the typical dosages used in rat behavioral models? Effective doses in rat models of cocaine self-administration and reinstatement range from 3 mg/kg to 10 mg/kg (i.p.).[1][7] Studies have shown that these doses effectively reduce cocaine-taking and cocaine-seeking behaviors without affecting basal locomotor activity.[1][2]
5. Does this compound have off-target effects? this compound is reported to be more potent and selective for mGluR5 compared to older NAMs like MPEP and MTEP.[1][2][3] For instance, it has a significantly lower affinity for monoamine oxidase-B (MAO-B) and thromboxane A2 (TXA2) receptors, common off-targets for other mGluR5 modulators.[8]
Troubleshooting Guide
Q1: I am not observing the expected behavioral effect after administering this compound. What are the potential issues?
| Potential Cause | Troubleshooting Step |
| Improper Drug Preparation | This compound may not be fully dissolved or may have precipitated out of solution. Verify your dissolution protocol. Ensure the vehicle is appropriate. Consider preparing fresh solutions for each experiment.[5] |
| Incorrect Dosage | The dose may be too low for the specific behavioral paradigm or animal strain. Review the literature for effective dose ranges.[1][7] Consider running a dose-response curve to determine the optimal dose for your specific experimental conditions. |
| Timing of Administration | The time between drug administration and behavioral testing is critical. The peak pharmacological effect may have been missed. In studies on cocaine self-administration, giving this compound 15 minutes prior to testing showed significant effects.[1][7] |
| Route of Administration | Ensure the intraperitoneal (i.p.) injection was administered correctly and did not result in an intradermal or subcutaneous injection, which would alter absorption. |
Q2: My animals show a general decrease in activity, not just a reduction in the specific behavior of interest. Is this a sedative effect of this compound?
Studies have shown that at effective doses (e.g., 3 and 10 mg/kg), this compound does not produce non-specific sedative effects or impair basal locomotor behavior in rats.[1][2][7] If you observe general sedation, consider the following:
-
Dose: You may be using a dose that is too high. Re-evaluate your dosing regimen.
-
Vehicle Effects: The vehicle itself (especially if containing DMSO or ethanol) can sometimes have mild sedative effects. Always run a vehicle-only control group to isolate the effect of the compound.
-
Animal Health: Ensure the animals are healthy and not compromised, as this can affect their response to drug administration.
Q3: Does this compound affect natural rewards? I am concerned about its specificity for drug-related behaviors.
This compound has been shown to lower the rate of oral sucrose self-administration but does not alter the total intake of sucrose.[1][2][8] This suggests that while it may modulate the pattern of responding for natural rewards, it does not abolish their rewarding value. This is in contrast to its more robust effect on reducing cocaine self-administration.[1] However, it is less effective than the compound MTEP in reducing sucrose-induced reinstatement of sucrose-seeking behavior.[2]
Quantitative Data Summary
Table 1: In Vitro Potency of mGluR5 Negative Allosteric Modulators
| Compound | IC₅₀ (nM) | Relative Potency vs. This compound |
| This compound | 1.22 | 1x |
| MPEP | ~16 | ~13x less potent |
| MTEP | ~56 | ~46x less potent |
| Fenobam | ~230 | ~188x less potent |
| (Data derived from functional assays of glutamate-mediated calcium mobilization)[9] |
Table 2: Effective Doses of this compound in Rat Behavioral Paradigms
| Behavioral Paradigm | Dose (mg/kg, i.p.) | Observed Effect | Reference |
| Cocaine Self-Administration | 3 and 10 | Dose-dependent downward shift in the cocaine dose-response curve. | [1] |
| Cocaine-Primed Reinstatement | 3 and 10 | Significant reduction in cocaine-seeking behavior. | [1] |
| Cue-Induced Reinstatement | 3 and 10 | Significant reduction in active lever responding. | [1] |
| Basal Locomotor Activity | 3 and 10 | No significant effect on distance traveled. | [1][7] |
Experimental Protocols & Visualizations
Protocol: Cocaine Self-Administration and Reinstatement in Rats
This protocol is a summarized methodology based on published studies.[1]
-
Animal Subjects & Housing: Male Wistar rats are individually housed with ad libitum access to food and water in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Catheter Implantation Surgery:
-
Anesthetize rats (e.g., with a ketamine/xylazine mixture).
-
Implant a chronic indwelling silastic catheter into the right jugular vein. The catheter tubing should run subcutaneously to the mid-scapular region and exit into a connector mounted on the rat's back.
-
Allow a recovery period of 5-7 days post-surgery. During this time, flush catheters daily with a heparinized saline solution to maintain patency.
-
-
Cocaine Self-Administration Training:
-
Conduct sessions in standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Rats are trained to press the "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Each infusion is paired with a cue light.
-
Presses on the "inactive" lever are recorded but have no programmed consequences.
-
Training continues until a stable baseline of responding is achieved (e.g., less than 15% variation in infusions over three consecutive days).
-
-
Extinction Phase:
-
Replace cocaine with saline.
-
Active lever presses no longer result in an infusion or cue light presentation.
-
Continue extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 20% of the baseline).
-
-
Reinstatement Test:
-
Administer this compound (e.g., 3 or 10 mg/kg, i.p.) or vehicle 15 minutes before the test session.
-
Induce reinstatement of drug-seeking by a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, i.p.) or by presenting the cocaine-associated cue.
-
Record active and inactive lever presses. A significant increase in active lever pressing in the vehicle group indicates reinstatement, which can then be compared to the this compound treated groups.
-
References
- 1. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocai" by Thomas Keck, Mu-Fa Zou et al. [rdw.rowan.edu]
- 4. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound | 1224431-15-5 [chemicalbook.com]
- 7. rdw.rowan.edu [rdw.rowan.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Purity of MFZ 10-7 for Reliable Data
Welcome to the technical support center for MFZ 10-7, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the purity of this compound, ensuring the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected purity?
A1: this compound (3-Fluoro-5-[2-(6-methyl-2-pyridinyl)ethynyl]benzonitrile hydrochloride) is a high-affinity mGluR5 NAM used in neuroscience research, particularly in studies of addiction.[1] Commercially available this compound is typically supplied with a purity of ≥98% or ≥99%, as determined by High-Performance Liquid Chromatography (HPLC).[1][2] For batch-specific purity, always refer to the Certificate of Analysis (CoA) provided by the supplier.[1]
Q2: How should I store this compound to maintain its purity?
A2: this compound is supplied as a solid and should be stored at -20°C.[2] Under these conditions, it is stable for at least four years.[2] Stock solutions should be prepared fresh, but if short-term storage is necessary, they should be kept at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What are the best solvents for dissolving this compound?
A3: this compound is sparingly soluble in ethanol and Dimethyl Sulfoxide (DMSO) at concentrations of 1-10 mg/mL.[2] For in vitro experiments, DMSO is a common solvent for preparing stock solutions. For in vivo studies, the final vehicle should be carefully chosen to ensure solubility and minimize toxicity. A common vehicle for related compounds has been a suspension in 2% ethanol and 10% Tween 80 in water.
Q4: What are the potential impurities in a batch of this compound?
A4: As this compound is synthesized via a Sonogashira coupling reaction, potential impurities may include:
-
Unreacted starting materials: The aryl halide and terminal alkyne used in the synthesis.
-
Homocoupled byproducts: Dimers of the terminal alkyne, a common side product in Sonogashira reactions.
-
Residual catalysts: Trace amounts of palladium and copper catalysts used in the coupling reaction.
-
Related structural analogs: Impurities from the starting materials or formed during the synthesis.
The impact of impurities on kinetic estimates from transport and inhibition studies can be significant, potentially leading to biased results.[3]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
This could be due to impure this compound, degradation of the compound, or improper solution preparation.
Troubleshooting Steps:
-
Verify Purity: Re-assess the purity of your this compound batch using one of the detailed protocols below (HPLC-MS or qNMR).
-
Check for Degradation: If the compound has been stored for an extended period or handled improperly, it may have degraded. Prepare fresh solutions from a new aliquot or a newly purchased batch.
-
Optimize Solution Preparation: this compound has limited solubility. Ensure it is fully dissolved in the stock solution before further dilution. Sonication may aid dissolution. When diluting a DMSO stock into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to prevent precipitation.
Issue 2: Solubility problems in experimental buffers.
This compound is a hydrophobic molecule and may precipitate when diluted from a high-concentration organic stock solution into an aqueous buffer.
Troubleshooting Steps:
-
Minimize Final Organic Solvent Concentration: Keep the final concentration of DMSO or ethanol in your assay as low as possible (ideally <0.5%) to avoid solvent effects and precipitation.
-
Use a Surfactant: For in vitro assays, including a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in the final buffer can help maintain solubility.
-
Prepare Fresh Dilutions: Prepare working solutions fresh from a stock solution for each experiment. Do not store dilute aqueous solutions of this compound.
-
For in vivo studies: A common formulation for similar mGluR5 NAMs involves suspending the compound in a vehicle such as 2% ethanol and 10% Tween 80 in sterile water. Sonication may be required to achieve a uniform suspension.
Experimental Protocols for Purity Assessment
To ensure the reliability of your data, it is crucial to verify the purity of your this compound. Below are detailed protocols for two common analytical methods.
Method 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is ideal for separating this compound from potential impurities and confirming its identity by mass.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
This compound sample
-
Methanol or acetonitrile for sample preparation
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1 mg) and dissolve it in a known volume of methanol or acetonitrile (e.g., 1 mL) to create a stock solution. Further dilute this solution with the initial mobile phase composition to a suitable concentration for analysis (e.g., 1-10 µg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm .
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-500
-
The expected [M+H]+ for this compound (free base, C15H9FN2) is approximately 237.2. The hydrochloride salt will not be observed.
-
-
Data Analysis:
-
Integrate the peak area of all detected peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Confirm the identity of the main peak by its mass spectrum.
-
Method 2: Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful technique for determining the absolute purity of a compound using an internal standard.
Instrumentation and Materials:
-
NMR spectrometer (≥400 MHz)
-
High-purity internal standard with a known chemical shift that does not overlap with this compound signals (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6)
-
This compound sample
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the internal standard (e.g., 5 mg).
-
Accurately weigh a precise amount of your this compound sample (e.g., 10 mg).
-
Dissolve both weighed solids in a known volume of deuterated solvent (e.g., 0.75 mL) in an NMR tube. Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard (usually >99.9%)
-
| Parameter | Description |
| I_sample | Integral of a specific this compound proton signal |
| N_sample | Number of protons corresponding to the integrated this compound signal |
| I_std | Integral of a specific internal standard proton signal |
| N_std | Number of protons corresponding to the integrated internal standard signal |
| MW_sample | Molecular weight of this compound (as free base or salt, be consistent) |
| MW_std | Molecular weight of the internal standard |
| m_sample | Mass of the this compound sample |
| m_std | Mass of the internal standard |
| P_std | Purity of the internal standard |
Visualizations
Caption: Workflow for determining this compound purity using quantitative NMR (qNMR).
Caption: Simplified signaling pathway of mGluR5 and the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Analysis of MFZ 10-7 and MTEP in Preclinical Addiction Studies
For Immediate Release
In the landscape of addiction research, the metabotropic glutamate receptor 5 (mGluR5) has emerged as a promising target for therapeutic intervention. This guide provides a detailed comparison of two prominent mGluR5 negative allosteric modulators (NAMs), MFZ 10-7 and MTEP, for researchers, scientists, and drug development professionals. The following analysis synthesizes data from preclinical studies to objectively evaluate their performance in models of addiction.
Executive Summary
Both this compound and MTEP have demonstrated efficacy in reducing cocaine-taking and -seeking behaviors in animal models. However, key differences in potency, selectivity, and behavioral effects have been identified. This compound exhibits significantly higher in vitro potency and binding affinity for mGluR5 compared to MTEP.[1] In behavioral studies, this compound appears more potent in attenuating cocaine self-administration, while MTEP shows greater efficacy in reducing sucrose-induced reinstatement of sucrose-seeking behavior.[1][2] Notably, neither compound was found to affect basal locomotor activity, suggesting their effects are specific to reward-related behaviors.[1][2]
In Vitro Pharmacological Profile
A direct comparison of the in vitro properties of this compound and MTEP reveals the superior potency and affinity of this compound for the mGluR5.
| Compound | IC50 (nM) | Ki (nM) | Fold Difference vs. MTEP (IC50) | Fold Difference vs. MTEP (Ki) |
| This compound | 1.22[3] | 0.67[3] | ~46x more potent | ~63x higher affinity |
| MTEP | ~56.1 | ~42.2 | - | - |
IC50 values represent the concentration of the drug that inhibits 50% of the in vitro functional response. Ki values represent the binding affinity of the drug to the receptor. Data sourced from Keck et al., 2014.[1]
In Vivo Behavioral Studies: A Comparative Overview
Preclinical behavioral paradigms are crucial for assessing the therapeutic potential of compounds for addiction. The following table summarizes the comparative effects of this compound and MTEP in key addiction models.
| Behavioral Paradigm | This compound Effects | MTEP Effects | Key Findings |
| Cocaine Self-Administration | Dose-dependently decreased cocaine intake; appeared more potent than MTEP.[1][2] | Dose-dependently decreased cocaine intake.[1][4] | Both compounds reduce the reinforcing effects of cocaine. This compound may be effective at lower doses. |
| Cue-Induced Reinstatement of Cocaine-Seeking | Significantly inhibited cue-induced reinstatement.[1][2] | Significantly inhibited cue-induced reinstatement.[1] | Both compounds are effective in preventing relapse triggered by drug-associated cues. |
| Cocaine-Primed Reinstatement of Cocaine-Seeking | Significantly inhibited cocaine-primed reinstatement.[1][2] | Significantly inhibited cocaine-primed reinstatement.[1] | Both compounds can prevent relapse induced by re-exposure to the drug. |
| Sucrose Self-Administration | Lowered the rate of self-administration but did not alter total intake.[1][2][5] | Lowered the rate of self-administration but did not alter total intake.[1][2][5] | Suggests that at the tested doses, these compounds do not produce a general suppression of reward consumption. |
| Sucrose-Induced Reinstatement of Sucrose-Seeking | Did not produce a statistically significant reduction.[1] | Dose-dependently inhibited sucrose-induced reinstatement.[1] | MTEP may have a broader effect on reward-seeking behaviors, including those for natural rewards. |
| Locomotor Activity | No effect on basal locomotor activity.[1][2] | No effect on basal locomotor activity.[1][2] | The observed effects on drug-seeking are not due to general motor impairment. |
Signaling Pathways and Experimental Workflows
mGluR5 Signaling in Addiction
Both this compound and MTEP act as negative allosteric modulators of mGluR5. In the context of addiction, particularly within the nucleus accumbens, mGluR5 activation is linked to downstream signaling cascades that contribute to the reinforcing effects of drugs and relapse. By binding to an allosteric site on the mGluR5, these compounds reduce the receptor's response to glutamate, thereby dampening these pro-addiction signals.
Experimental Workflow: Cocaine Self-Administration and Reinstatement
The following diagram illustrates the typical workflow for preclinical studies evaluating the effects of compounds like this compound and MTEP on cocaine addiction-like behaviors in rats.
Detailed Experimental Protocols
Animals
-
Species: Male Sprague-Dawley or Wistar rats.
-
Housing: Individually or pair-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for a particular paradigm.
Intravenous Catheterization Surgery
For intravenous self-administration studies, rats are surgically implanted with a chronic indwelling catheter into the jugular vein under anesthesia. The catheter is externalized on the back of the rat to allow for drug infusions during experimental sessions. A recovery period of 5-7 days is allowed post-surgery.
Cocaine Self-Administration
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a house light, and an infusion pump.
-
Acquisition: Rats are trained to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule (one press results in one infusion). Each infusion is paired with the presentation of a discrete cue complex (e.g., illumination of the stimulus light and a tone). Sessions are typically 2 hours long and conducted daily.
-
Dose-Response: To assess the effect of the test compounds on the reinforcing efficacy of cocaine, a dose-response curve is generated where rats self-administer different doses of cocaine (e.g., 0.03, 0.06, 0.125, 0.25, 0.5, 1.0 mg/kg/infusion) following pretreatment with the compound (this compound or MTEP) or vehicle.
Reinstatement of Cocaine-Seeking
-
Extinction: Following stable self-administration, extinction training begins. During extinction sessions, active lever presses no longer result in cocaine infusions or the presentation of the associated cues. These sessions continue until responding on the active lever decreases to a predefined low level.
-
Cue-Induced Reinstatement: After extinction, rats are pretreated with this compound, MTEP, or vehicle. They are then placed back into the operant chamber, where presses on the active lever result in the presentation of the previously cocaine-paired cues (light and tone) but no cocaine. An increase in active lever pressing is indicative of cue-induced reinstatement of drug-seeking.
-
Drug-Primed Reinstatement: Following extinction, rats are pretreated with the test compound or vehicle, followed by a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, i.p.). They are then placed in the operant chamber, and lever presses are recorded. An increase in active lever pressing indicates drug-primed reinstatement.
Oral Sucrose Self-Administration
-
Apparatus: Operant chambers similar to those used for cocaine self-administration, but equipped with a liquid dipper or a pellet dispenser to deliver a sucrose reward.
-
Procedure: Rats are trained to press a lever to receive a sucrose solution (e.g., 10% w/v) or sucrose pellets on an FR1 schedule. Session duration is typically 90 minutes. The effect of this compound and MTEP on the rate of sucrose self-administration and the total number of rewards earned is measured.
Conclusion
The available preclinical data suggest that both this compound and MTEP are effective in attenuating addiction-related behaviors, acting through the mGluR5 system. This compound stands out for its superior in vitro potency and selectivity, which may translate to a more favorable therapeutic window.[1] However, the greater efficacy of MTEP in a model of natural reward-seeking warrants further investigation to understand the nuances of their behavioral profiles.[1] These findings underscore the importance of continued research into mGluR5 NAMs as potential pharmacotherapies for cocaine use disorder and provide a strong rationale for the further development and characterization of compounds like this compound.
References
- 1. Nucleus accumbens mGluR5-associated signaling regulates binge alcohol drinking under Drinking-in-the-Dark procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor ligands as potential therapeutics for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sucrose self-administration and CNS activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mGlu5 Receptor Functional Interactions and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An operant social self-administration and choice model in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MFZ 10-7 and Fenobam as mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of two prominent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5): MFZ 10-7 and fenobam. The data presented is compiled from preclinical studies to assist researchers in selecting the appropriate tool compound for their investigations into mGluR5-related central nervous system disorders.
Introduction to mGluR5 NAMs
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in modulating synaptic plasticity and neuronal excitability.[1][2][3][4] Its dysfunction has been implicated in a range of neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome.[5][6][7][8] Negative allosteric modulators (NAMs) of mGluR5, which bind to a site distinct from the glutamate binding site, offer a promising therapeutic strategy by dampening excessive glutamate signaling.[7][9]
Fenobam, an early anxiolytic agent, was later identified as a potent and selective mGluR5 NAM.[5][10][11] It has been evaluated in clinical trials for anxiety and Fragile X syndrome.[5][8][10][12][13] this compound is a newer, highly potent and selective mGluR5 NAM developed as a research tool and potential therapeutic candidate.[14][15][16] This guide will compare these two compounds based on their in vitro and in vivo pharmacological profiles.
In Vitro Pharmacological Comparison
This compound demonstrates significantly higher potency and binding affinity for the mGluR5 receptor compared to fenobam. In functional assays, this compound was found to be approximately 188-fold more potent than fenobam in inhibiting glutamate-mediated intracellular calcium mobilization.[14][15] Furthermore, in radioligand binding assays, this compound exhibited a 330-fold higher binding affinity for mGluR5 than fenobam.[14][15]
| Parameter | This compound | Fenobam | MPEP (Reference) | MTEP (Reference) | Reference(s) |
| Functional Potency (IC50, nM) | 1.22 | 229 | 16 | 56 | [14][15][17] |
| Binding Affinity (Ki, nM) | 0.67 | 221 | 16 | 42 | [14][15][18] |
In Vivo Efficacy Comparison
Both this compound and fenobam have demonstrated efficacy in animal models of various CNS disorders. Notably, both compounds have been shown to inhibit cocaine-taking and cocaine-seeking behaviors in rats.[14][16] this compound appeared to be more potent than the reference compound MTEP in inducing downward shifts in the cocaine dose-response curve.[14][15] Fenobam has also shown analgesic and anxiolytic-like effects in rodent models.[5][19][20] However, at higher doses, fenobam has been associated with psychostimulant side effects.[5][19]
| Animal Model | This compound Effect | Fenobam Effect | Reference(s) |
| Cocaine Self-Administration (Rats) | Inhibition of cocaine taking and seeking | Inhibition of cocaine taking and seeking | [14][16][21] |
| Anxiety Models (Rodents) | Anxiolytic-like effects | Anxiolytic activity | [10][18][20] |
| Pain Models (Mice) | Not extensively reported | Analgesic properties | [5][12][19][20] |
| Locomotor Activity | No effect on basal locomotor activity | Increased at higher doses | [14][16][20] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mGluR5 signaling cascade and a general experimental workflow for the comparison of mGluR5 NAMs.
Caption: The mGluR5 signaling pathway initiated by glutamate and modulated by NAMs.
Caption: A generalized workflow for the comparative evaluation of mGluR5 NAMs.
Experimental Protocols
Below are generalized protocols for key experiments used in the characterization of this compound and fenobam, based on published methodologies.[10][14][15]
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the mGluR5 receptor.
Materials:
-
Rat brain membranes (or cells expressing recombinant mGluR5)
-
[³H]MPEP (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (this compound, fenobam) at various concentrations
-
Non-specific binding control (e.g., high concentration of unlabeled MPEP)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare rat brain membrane homogenates.
-
Incubate the membranes with a fixed concentration of [³H]MPEP and varying concentrations of the test compound in the assay buffer.
-
For non-specific binding, incubate membranes with [³H]MPEP and a high concentration of unlabeled MPEP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate the Ki value from competition binding curves using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To determine the functional potency (IC50) of the test compounds in inhibiting mGluR5-mediated signaling.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
mGluR5 agonist (e.g., Quisqualate or Glutamate)
-
Test compounds (this compound, fenobam) at various concentrations
-
Fluorescence plate reader
Procedure:
-
Plate the mGluR5-expressing cells in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium indicator dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate.
-
Stimulate the cells with a fixed concentration of the mGluR5 agonist.
-
Measure the change in intracellular calcium concentration by monitoring fluorescence over time using a plate reader.
-
Generate dose-response curves and calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist response.
Cocaine Self-Administration Model in Rats
Objective: To evaluate the in vivo efficacy of the test compounds in a model of drug-taking and drug-seeking behavior.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Intravenous catheters
-
Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump
-
Cocaine hydrochloride solution
-
Test compounds (this compound, fenobam) dissolved in an appropriate vehicle
-
Saline solution
Procedure:
-
Surgery: Surgically implant intravenous catheters into the jugular vein of the rats.
-
Acquisition of Self-Administration: Allow rats to self-administer cocaine by pressing an active lever, which delivers an infusion of cocaine and activates a stimulus light. The other lever is inactive. Training continues until stable responding is achieved.
-
Treatment and Testing (Cocaine-Taking):
-
Administer the test compound (e.g., intraperitoneally) at various doses or vehicle prior to the self-administration session.
-
Place the rats back into the operant chambers and record the number of cocaine infusions taken over a set period.
-
-
Extinction and Reinstatement (Cocaine-Seeking):
-
Following stable self-administration, replace cocaine with saline for several sessions until lever pressing is extinguished.
-
To test for reinstatement of drug-seeking, administer a priming injection of cocaine or present the cocaine-associated cues.
-
Prior to the reinstatement test, treat the animals with the test compound or vehicle and measure the number of active lever presses.
-
Conclusion
Both this compound and fenobam are valuable tools for studying the role of mGluR5 in the central nervous system. This compound stands out for its superior in vitro potency and binding affinity, making it a highly selective and potent research tool.[14][15][16] Fenobam, having been tested in humans, provides a translational bridge between preclinical and clinical research, although its potential for psychostimulant side effects at higher doses warrants consideration.[5][10][19] The choice between these compounds will depend on the specific requirements of the research, including the desired potency, selectivity, and translational relevance.
References
- 1. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]
- 5. The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The metabotropic glutamate receptor 5 negative allosteric modulator fenobam: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A pilot open label, single dose trial of fenobam in adults with fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rdw.rowan.edu [rdw.rowan.edu]
- 16. A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The mGluR5 Antagonist Fenobam Induces Analgesic Conditioned Place Preference in Mice with Spared Nerve Injury | PLOS One [journals.plos.org]
- 20. The anxiolytic and analgesic properties of fenobam, a potent mGlu5 receptor antagonist, in relation to the impairment of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ORCID [orcid.org]
A Comparative Analysis of MFZ 10-7 and Alternative Compounds on Sucrose Self-Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental validation of MFZ 10-7's effects on sucrose self-administration, alongside alternative compounds. The data presented is intended to offer an objective overview of the performance of these molecules, supported by experimental data and detailed protocols to aid in research and development.
Introduction
The modulation of reward pathways is a critical area of research for understanding and developing treatments for addiction and compulsive behaviors, including excessive sugar consumption. This compound, a novel mGluR5 negative allosteric modulator (NAM), has been investigated for its potential to attenuate the reinforcing properties of substances of abuse. This guide focuses on its effects on sucrose self-administration, a common preclinical model for studying the rewarding effects of natural rewards, and compares it with other compounds targeting similar or different pathways, such as MTEP and Melanin-concentrating hormone receptor 1 (MCH1R) antagonists.
Comparative Efficacy on Sucrose Self-Administration
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound and alternative compounds on sucrose self-administration paradigms.
Table 1: Effect of mGluR5 Negative Allosteric Modulators on Sucrose Self-Administration in Rats
| Compound | Dose (mg/kg, i.p.) | Reinforcement Schedule | Effect on Rate of Sucrose Delivery | Effect on Total Sucrose Intake | Reference |
| This compound | 3 | FR1 | No significant effect | No significant effect | [1] |
| 10 | FR1 | Significantly reduced | No significant effect | [1] | |
| MTEP | 1 | FR1 | No significant effect | No significant effect | [1] |
| 10 | FR1 | Significantly reduced | No significant effect | [1] |
*FR1: Fixed Ratio 1. Data adapted from Keck et al., 2013.[1]
Table 2: Effect of MCH1R Antagonists on Sucrose-Reinforced Behavior in Rats
| Compound | Dose (mg/kg, i.p.) | Reinforcement Schedule | Effect on Sucrose-Reinforced Lever Pressing | Reference |
| GW803430 | 3, 10, 30 | Fixed Ratio | Reduced | [2] |
| 3, 10, 30 | Progressive Ratio | Reduced | [2] | |
| SNAP 94847 | 3, 10 | Not specified | No significant effect | [3] |
| 30 | Not specified | Decreased | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Protocol 1: Oral Sucrose Self-Administration (this compound and MTEP)
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid reward dispenser.
-
Training: Rats were trained to self-administer a 10% sucrose solution on a Fixed Ratio 1 (FR1) schedule, where one lever press resulted in the delivery of 0.1 ml of the sucrose solution.[1] Training sessions were 90 minutes long and conducted daily.[1] A maximum of 100 sucrose deliveries was allowed per session.[1]
-
Testing: Once stable responding was achieved, rats were pretreated with either this compound (3 or 10 mg/kg, i.p.) or MTEP (1 or 10 mg/kg, i.p.) 30 minutes before the self-administration session.[1] The effects on the rate of sucrose delivery and the total number of rewards earned were recorded and analyzed.[1]
Protocol 2: Sucrose Self-Administration (GW803430)
-
Subjects: Male Long-Evans rats.
-
Apparatus: Operant conditioning chambers with levers and a liquid dipper to deliver a 10% w/v sucrose solution.
-
Training and Testing: The non-peptide MCH1-R antagonist GW803430 (3, 10, 30 mg/kg, i.p.) was tested on self-administration under a fixed-ratio schedule of reinforcement for both a caloric (10% w/v sucrose) and a non-caloric (0.06% w/v saccharin) sweet solution.[2] The compound was also tested for its ability to alter motivational properties and seeking of sucrose under a progressive ratio schedule.[2]
Protocol 3: High-Fat Food-Reinforced Operant Responding (SNAP 94847)
-
Subjects: Food-restricted rats.
-
Apparatus: Operant conditioning chambers for pellet delivery.
-
Training: Rats were trained to lever press for high-fat (35%) pellets in 3-hour daily sessions for 14 sessions.[3]
-
Testing: The effect of SNAP 94847 (3–30 mg/kg, i.p.) on food-reinforced operant responding was then assessed.[3]
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological mechanisms and experimental processes is essential for a comprehensive understanding.
Signaling Pathways
The rewarding effects of sucrose are mediated by complex neural circuits, and the compounds discussed in this guide modulate these pathways at different points.
Figure 1: Simplified mGluR5 signaling pathway.
Figure 2: Simplified MCH1R signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for a sucrose self-administration experiment.
Figure 3: Experimental workflow for sucrose self-administration.
Discussion and Conclusion
The data presented indicate that the mGluR5 NAM this compound can reduce the rate of sucrose self-administration at a higher dose (10 mg/kg) without affecting the total amount of sucrose consumed within the session.[1] This suggests a potential effect on the motivation or the pattern of consumption rather than a complete blockade of the rewarding properties of sucrose.[1] Similarly, MTEP, another mGluR5 NAM, shows a comparable effect.[1]
In contrast, MCH1R antagonists like GW803430 appear to reduce sucrose-reinforced lever pressing under both fixed and progressive ratio schedules, suggesting an impact on both consumption and motivation.[2] SNAP 94847 also demonstrated a reduction in palatable food self-administration, but at a higher dose.[3]
The choice between targeting the mGluR5 system with compounds like this compound or the MCH1R system with antagonists will depend on the specific therapeutic goals. Modulating mGluR5 may offer a more nuanced approach to altering consumption patterns, while targeting MCH1R could provide a more direct and robust reduction in the motivation to consume rewarding substances.
Further research is warranted to directly compare the efficacy and potential side-effect profiles of these different classes of compounds in a head-to-head manner. Understanding the distinct roles of the glutamatergic and MCH systems in reward processing will be crucial for the development of targeted and effective therapies for disorders characterized by compulsive consumption.
References
- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 3. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MFZ 10-7 and Covalent TEAD Palmitoylation Inhibitors: A Cross-Reactivity Profile
This guide provides a detailed comparison of the cross-reactivity profile of the mGluR5 negative allosteric modulator (NAM), MFZ 10-7, and a class of anti-cancer agents, the covalent TEAD palmitoylation inhibitors. While both are subjects of interest in drug development, they target distinct signaling pathways and possess different selectivity profiles. This document aims to provide researchers, scientists, and drug development professionals with objective data to inform their research.
This compound: A Selective mGluR5 Negative Allosteric Modulator
This compound is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] It is primarily investigated for its potential in treating addiction and other neurological disorders.[1][2][3][4] Its cross-reactivity profile is a critical aspect of its therapeutic potential, determining its off-target effects.
Comparison with Other mGluR5 NAMs
This compound has been demonstrated to be more potent and selective than other well-known mGluR5 NAMs, such as MPEP, MTEP, and fenobam, in both in vitro binding and functional assays.[1][2] While MPEP and MTEP have shown off-target effects, including acting as a competitive NMDA antagonist (MPEP) and inhibiting the hepatic enzyme CYP1A2 (both MPEP and MTEP), this compound has been suggested to have a more favorable selectivity profile.[2][5]
Table 1: In Vitro Potency and Affinity of mGluR5 NAMs
| Compound | Functional Potency (IC50) | Binding Affinity (Ki) |
| This compound | ~13-fold more potent than MPEP | ~63-fold higher than MTEP |
| ~46-fold more potent than MTEP | ~330-fold higher than fenobam | |
| ~188-fold more potent than fenobam | ||
| MPEP | - | - |
| MTEP | - | - |
| fenobam | - | - |
| Data derived from qualitative descriptions in the cited literature.[1] |
Experimental Protocols: In Vitro Binding and Functional Assays
The selectivity and potency of mGluR5 NAMs like this compound are typically determined using in vitro binding and functional assays.
-
Binding Assays: These experiments measure the affinity of the compound for its target receptor. A common method involves competitive binding assays where the test compound competes with a radiolabeled ligand known to bind to mGluR5. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated, which reflects the binding affinity.
-
Functional Assays: These assays measure the effect of the compound on the function of the receptor. For mGluR5 NAMs, this often involves measuring changes in intracellular calcium levels or other second messengers in cells expressing the receptor upon stimulation with a known agonist in the presence of the test compound. The concentration of the NAM that inhibits 50% of the agonist-induced response is the IC50 value, indicating its functional potency.
mGluR5 Signaling Pathway
This compound acts by binding to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding event modulates the receptor's response to glutamate, leading to a reduction in downstream signaling.
Covalent TEAD Palmitoylation Inhibitors: Targeting the Hippo Pathway
In contrast to this compound, a distinct class of molecules known as covalent TEAD palmitoylation inhibitors has emerged as a promising strategy for cancer therapy.[6][7][8][9] These compounds target the TEA domain (TEAD) family of transcription factors (TEAD1-4), which are key downstream effectors of the Hippo signaling pathway.[8][10][11] Dysregulation of the Hippo pathway leads to the activation of the transcriptional co-activators YAP and TAZ, which then bind to TEADs to drive the expression of genes involved in cell proliferation and survival.[11]
Covalent TEAD inhibitors bind to a conserved cysteine residue in the palmitate-binding pocket of TEAD proteins, thereby inhibiting their activity.[6] The cross-reactivity profile of these inhibitors across the four TEAD isoforms is a critical determinant of their efficacy and potential toxicity.
Comparative Selectivity of TEAD Inhibitors
Several covalent TEAD inhibitors have been developed, each with a unique selectivity profile for the different TEAD isoforms.
Table 2: Selectivity Profile of Covalent TEAD Inhibitors Against TEAD Isoforms
| Compound | TEAD1 Adduct Formation | TEAD2 Adduct Formation | TEAD3 Adduct Formation | TEAD4 Adduct Formation | Reference |
| TED-641 | 83% | 18% | 43% | 43% | [6] |
| TED-655 | 100% | 100% | 100% | 68% | [6] |
| TED-656 | ~20% | >90% | No covalent bond | >90% | [6] |
| TED-687 | 90-100% | 50% | 90-100% | 90-100% | [6] |
| TED-696 | Strong adduct | Strong adduct | Strong adduct | Strong adduct (>68%) | [6] |
| DC-TEADin1072 | IC50: 0.61 µM | Inactive | IC50: 0.58 µM | Inactive | [7] |
| DC-TEAD3in03 | >100-fold selective for TEAD3 | >100-fold selective for TEAD3 | IC50: 0.16 µM | >100-fold selective for TEAD3 | [7] |
Experimental Protocols: Assessing Covalent Modification and Kinase Profiling
-
Intact Protein Mass Spectrometry: This technique is used to confirm the covalent binding of an inhibitor to its target protein. By comparing the mass of the protein before and after incubation with the inhibitor, the formation of a covalent adduct can be detected as a specific mass shift.
-
Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomic method used to assess the selectivity of covalent inhibitors across a complex proteome. It involves using a reactive probe to label the active sites of a protein family, followed by enrichment and identification by mass spectrometry. The ability of a test compound to compete with the probe for binding to specific proteins reveals its selectivity profile.
-
KINOMEscan®: This is a widely used platform to assess the selectivity of small molecule inhibitors against a large panel of human kinases.[12] The assay measures the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site. The results are often reported as the percentage of control, where a lower percentage indicates stronger binding. This method is crucial for identifying potential off-target kinase interactions that could lead to toxicity.
Hippo-YAP/TEAD Signaling Pathway and Inhibition
Covalent inhibitors block the palmitoylation of TEAD, which is essential for its interaction with YAP/TAZ and subsequent transcriptional activity.
Conclusion
This guide highlights the distinct nature of this compound and covalent TEAD palmitoylation inhibitors. This compound is a highly selective mGluR5 NAM with potential applications in neuroscience, demonstrating superior potency and selectivity over previous generations of mGluR5 modulators. In contrast, covalent TEAD inhibitors represent a promising class of anti-cancer agents that target the Hippo pathway. The cross-reactivity of these TEAD inhibitors across the four TEAD isoforms varies significantly, offering opportunities for the development of both pan-TEAD and isoform-selective drugs. A thorough understanding of the cross-reactivity profiles of these molecules is paramount for their successful clinical development and for minimizing off-target effects.
References
- 1. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nucleus Accumbens: Mechanisms of Addiction across Drug Classes Reflect the Importance of Glutamate Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamatergic transmission in drug reward: implications for drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors | Corsello Laboratory [corsellolab.stanford.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TEAD | Insilico Medicine [insilico.com]
- 11. Targeting TEAD in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chayon.co.kr [chayon.co.kr]
A Comparative Guide to the Potency of mGluR5 Negative Allosteric Modulators: MFZ 10-7 vs. MPEP
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is critical for advancing our understanding of neurological disorders and developing novel therapeutics. Metabotropic glutamate receptor 5 (mGluR5) has emerged as a significant target, particularly in the context of addiction, anxiety, and neuroprotection. This guide provides a detailed comparison of two prominent mGluR5 negative allosteric modulators (NAMs): MFZ 10-7 and MPEP, with a focus on their relative potency supported by experimental data.
Executive Summary
This compound is a novel mGluR5 NAM that demonstrates significantly higher potency and selectivity compared to the prototypical mGluR5 NAM, MPEP.[1][2][3] In direct comparative studies, this compound exhibits a much lower IC50 value, indicating greater efficacy in functional assays, and a lower Ki value, signifying a stronger binding affinity for the mGluR5 receptor.[1][4][5] While both compounds effectively antagonize mGluR5, the superior potency of this compound positions it as a more powerful tool for in vitro and in vivo investigations.[1][2]
Data Presentation: Potency Comparison
The following table summarizes the in vitro potency and binding affinity of this compound and MPEP for the mGluR5 receptor.
| Compound | Metric | Value (nM) | Receptor |
| This compound | IC50 | 1.22 | mGluR5 |
| Ki | 0.67 | rat mGluR5 | |
| MPEP | IC50 | 36 | mGlu5 Receptor |
| Ki | Not explicitly found in direct comparison with this compound | mGluR5 |
IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.[1] Ki (Inhibition constant) is an indication of the binding affinity of a compound for a receptor. A lower Ki value indicates a higher binding affinity.[4][5]
As the data illustrates, this compound is approximately 13-fold more potent than MPEP in terms of functional inhibition (IC50).[1]
Experimental Protocols
The potency of this compound and MPEP as mGluR5 antagonists is typically determined through in vitro functional and binding assays.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a glutamate agonist.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the mGluR5 receptor are cultured and seeded into 96-well plates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the antagonist (this compound or MPEP) are added to the wells and incubated.
-
Agonist Stimulation: A specific mGluR5 agonist (e.g., quisqualate) is added to stimulate the receptor, leading to an increase in intracellular calcium.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Binding Assay
This assay determines the binding affinity of a compound to the mGluR5 receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the mGluR5 receptor.
-
Radioligand Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the mGluR5 receptor (e.g., [3H]MPEP) and varying concentrations of the competitor compound (this compound or MPEP).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Radioactivity Measurement: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value of the competition curve using the Cheng-Prusoff equation.
Mandatory Visualizations
mGluR5 Signaling Pathway
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of NAMs.
Experimental Workflow for Potency Comparison
Caption: Workflow for comparing the potency of mGluR5 antagonists.
Conclusion
The available data strongly indicates that this compound is a more potent negative allosteric modulator of the mGluR5 receptor than MPEP.[1][2][3][] Its higher binding affinity and greater functional inhibition make it a valuable tool for researchers investigating the role of mGluR5 in various physiological and pathological processes. For studies requiring high on-target potency and selectivity, this compound presents a clear advantage over MPEP. However, it is important to note that MPEP has been extensively characterized and utilized in a vast number of preclinical studies, providing a rich historical dataset.[7][8][9][10] The choice between these two compounds will ultimately depend on the specific experimental goals, required potency, and desired selectivity profile.
References
- 1. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocai" by Thomas Keck, Mu-Fa Zou et al. [rdw.rowan.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Potential anxiolytic- and antidepressant-like effects of MPEP, a potent, selective and systemically active mGlu5 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. icquality.org [icquality.org]
A Comparative Analysis of MFZ 10-7 and Other Novel Addiction Treatment Candidates
For Researchers, Scientists, and Drug Development Professionals
The landscape of addiction pharmacotherapy is continually evolving, with a shift towards targeting novel neural pathways implicated in the complex neurobiology of substance use disorders. Among the promising new candidates is MFZ 10-7, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This guide provides a comprehensive comparison of the preclinical efficacy of this compound against other emerging addiction treatment candidates, including those targeting the GABAergic, dopaminergic, and orexinergic systems. The information is supported by experimental data from various preclinical studies, with a focus on cocaine addiction models.
Introduction to this compound
This compound is a novel, potent, and selective mGluR5 negative allosteric modulator.[1][2][3] Preclinical research has demonstrated its potential in reducing cocaine-taking and cocaine-seeking behaviors.[1][2][4] Unlike its predecessors, such as MPEP and MTEP, this compound exhibits a more favorable pharmacokinetic profile and fewer off-target effects, making it a more viable candidate for clinical development.[1][2][3][4] The therapeutic rationale for targeting mGluR5 in addiction stems from this receptor's critical role in modulating synaptic plasticity and reward-related learning.[5][6][7]
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies on this compound and other addiction treatment candidates. It is important to note that these data are derived from separate studies and may involve different experimental parameters.
Table 1: Effect of this compound and MTEP on Cocaine Self-Administration in Rats
| Compound | Dose (mg/kg, i.p.) | Effect on Cocaine Self-Administration (0.5 mg/kg/infusion) | Reference |
| This compound | 3 | Significant reduction in active lever responding | [1] |
| 10 | Significant reduction in active lever responding | [1] | |
| MTEP | 1 | Significant reduction in active lever responding | [1] |
| 10 | Significant reduction in active lever responding | [1] |
i.p. = intraperitoneal
Table 2: Effect of this compound and MTEP on Cocaine-Primed Reinstatement of Drug-Seeking in Rats
| Compound | Dose (mg/kg, i.p.) | Effect on Active Lever Responding | p-value | Reference |
| This compound | 3 | Significant reduction | < 0.001 | [1] |
| 10 | Significant reduction | < 0.001 | [1] | |
| MTEP | 1 | Significant reduction | < 0.05 | [1] |
| 10 | Significant reduction | < 0.001 | [1] |
Table 3: Efficacy of Other Addiction Treatment Candidates in Preclinical Cocaine Addiction Models
| Compound Class | Compound | Model | Dose | Effect | Reference |
| GABAergic | Topiramate | Cocaine Self-Administration (mice) | - | Increased rewarding properties of cocaine | [8] |
| Baclofen | Cocaine Self-Administration (rats) | - | Reduces cocaine intake | [3][9][10][11] | |
| Dopamine D3 Antagonist | SB-277011-A | Cocaine-Triggered Reinstatement (rats) | - | Dose-dependently attenuated reinstatement | [12] |
| YQA-14 | Cocaine-Induced CPP (mice) | - | Dose-dependently inhibits acquisition and expression | [13] | |
| Orexin-1 Antagonist | SB-334867 | Cue-Induced Reinstatement (male rats) | 10-30 mg/kg | Potently attenuated reinstatement | [14][15] |
| SB-334867 | Stress-Induced Reinstatement (rats) | 10-30 mg/kg | Reduced cocaine seeking | [14][15] |
CPP = Conditioned Place Preference
Experimental Protocols
The preclinical evaluation of addiction treatment candidates predominantly relies on two key behavioral paradigms: the drug self-administration model and the reinstatement model of relapse.
Cocaine Self-Administration Model
This model assesses the reinforcing properties of a drug.
-
Surgery: Animals, typically rats, are surgically implanted with an intravenous catheter into the jugular vein.[16]
-
Training: Rats are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of cocaine, often paired with a cue light or tone, while presses on the "inactive" lever have no consequence.[16][17][18][19]
-
Data Collection: The number of infusions and lever presses are recorded to determine the reinforcing efficacy of the drug.
-
Treatment Testing: Once a stable pattern of self-administration is established, the candidate drug (e.g., this compound) is administered prior to the session to evaluate its effect on cocaine intake.
Reinstatement Model of Relapse
This model mimics the relapse to drug-seeking behavior after a period of abstinence.[20][21]
-
Acquisition: Rats are trained to self-administer cocaine as described above.
-
Extinction: The cocaine and its associated cues are withheld. Lever pressing is no longer reinforced, leading to a decrease in responding.
-
Reinstatement: After extinction, drug-seeking behavior is reinstated by a "prime" which can be a small, non-contingent dose of cocaine, a presentation of the drug-associated cues, or exposure to a stressor.[20][22]
-
Treatment Testing: The candidate drug is administered before the reinstatement session to assess its ability to block the re-emergence of drug-seeking behavior (i.e., active lever pressing).
Signaling Pathways
mGluR5 Signaling in Addiction
mGluR5 is a Gq-protein coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is implicated in synaptic plasticity, a key process in the development of addiction.[1] this compound, as a negative allosteric modulator, attenuates this signaling pathway.
Conclusion
This compound represents a significant advancement in the development of mGluR5-targeting therapeutics for addiction. Preclinical data strongly support its efficacy in reducing cocaine-seeking and self-administration behaviors, demonstrating superiority over earlier compounds in its class. When compared to other novel treatment candidates, this compound's mechanism of action offers a distinct approach by modulating the glutamatergic system. While direct comparative studies are lacking, the existing evidence suggests that targeting mGluR5 is a promising strategy. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in treating substance use disorders. The detailed experimental protocols and signaling pathway information provided in this guide are intended to facilitate further investigation and drug development efforts in this critical area of unmet medical need.
References
- 1. The role of the metabotropic glutamate receptor 5 in nicotine addiction | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. The role of metabotropic glutamate receptor 5 in the pathogenesis of mood disorders and addiction: combining preclinical evidence with human Positron Emission Tomography (PET) studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potential role for GABA(B) agonists in the treatment of psychostimulant addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Metabotropic Glutamate Receptor Subtype 5 in Mouse Models of Cocaine Addiction [scivisionpub.com]
- 6. mGlu5 Receptor Functional Interactions and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mGlu5 receptor availability in youth at risk for addictions: effects of vulnerability traits and cannabis use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topiramate increases the rewarding properties of cocaine in young-adult mice limiting its clinical usefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA(B) receptor agonists for the treatment of drug addiction: a review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Dopamine D3 receptor antagonism inhibits cocaine-seeking and cocaine-enhanced brain reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine D3 Receptor Inactivation Attenuates Cocaine-Induced Conditioned Place Preference in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orexin-1 receptor mediation of cocaine seeking in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Orexin-1 Receptor Mediation of Cocaine Seeking in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cocaine self-administration in rats: threshold procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to make a rat addicted to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The reinstatement model of drug relapse: recent neurobiological findings, emerging research topics, and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug Wanting: Behavioral Sensitization and Relapse to Drug-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Comparative Analysis of MFZ 10-7's Half-Life in Preclinical Models
A detailed examination of the pharmacokinetic profiles of MFZ 10-7 and other critical mGluR5 negative allosteric modulators (NAMs) reveals significant differences in their in vivo stability. This guide provides a comparative analysis of the half-life of this compound against its predecessors, MPEP, MTEP, and fenobam, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a novel negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), has been developed to overcome the limitations of earlier compounds in its class, such as MPEP and MTEP, which are hindered by short half-lives and off-target effects.[1][2][3][4] This comparative guide delves into the half-life of this compound, a critical parameter for its potential as a therapeutic agent.
In Vivo Half-Life: A Comparative Overview
The in vivo half-life of a compound is a crucial pharmacokinetic parameter that determines its duration of action and dosing frequency. Preclinical studies in rodent models have established the half-lives of several mGluR5 NAMs, highlighting the advancements made with the development of this compound.
| Compound | Half-Life (t½) | Species | Route of Administration |
| This compound | Data not publicly available | - | - |
| MPEP | ~1 hour | Mouse (C57BL/6J) | Not specified |
| MTEP | ~0.5 hours | Mouse (C57BL/6) | Oral |
| Fenobam | Cleared within ~1 hour | Mouse | Intraperitoneal |
Note: While the exact half-life of this compound is not specified in the available literature, it was developed to have an improved pharmacokinetic profile over MPEP and MTEP, suggesting a potentially longer half-life.
Experimental Protocols for Half-Life Determination
The determination of a compound's half-life in preclinical models typically involves a standardized pharmacokinetic study. The following outlines a general experimental protocol for determining the half-life of a small molecule like this compound in rodents.
Animal Models and Dosing
-
Species: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Administration: The compound is administered via intravenous (IV) and/or oral (PO) routes to assess both clearance and oral bioavailability.
-
Dose: A specific dose, for example, 10 mg/kg, is administered.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Plasma Preparation: Blood samples are processed to separate plasma, which is then stored at -80°C until analysis.
Bioanalytical Method
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying the concentration of the compound in plasma samples. This technique offers high sensitivity and specificity.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters, including half-life (t½), are calculated from the plasma concentration-time data using specialized software like WinNonlin.
-
Non-Compartmental Analysis: A non-compartmental analysis is typically used to determine the key pharmacokinetic parameters. The elimination half-life is calculated from the terminal elimination phase of the plasma concentration-time curve.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the context of this research, the following diagrams illustrate the relevant biological pathway and the experimental workflow for pharmacokinetic analysis.
References
- 1. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rdw.rowan.edu [rdw.rowan.edu]
- 4. A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of MFZ 10-7 for mGluR5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MFZ 10-7, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), with other widely used mGluR5 NAMs: MPEP, MTEP, and fenobam. The following sections present quantitative data on the binding affinities and functional potencies of these compounds, detailed experimental protocols for their evaluation, and an overview of their selectivity profiles.
Comparative Analysis of mGluR5 Negative Allosteric Modulators
This compound demonstrates significantly higher potency and selectivity for mGluR5 compared to the prototypical NAMs MPEP, MTEP, and fenobam. The following tables summarize the in vitro binding affinity (Ki) and functional potency (IC50) of these compounds at the mGluR5 receptor.
Table 1: In Vitro Binding Affinity and Functional Potency at mGluR5
| Compound | mGluR5 Binding Affinity (Ki, nM) | mGluR5 Functional Potency (IC50, nM) |
| This compound | 0.67 | 1.22 |
| MPEP | Not consistently reported in direct comparison | ~16 |
| MTEP | ~42.2 | ~56 |
| Fenobam | ~221 | ~230 |
Data compiled from multiple sources under similar experimental conditions for comparative purposes.
Table 2: Selectivity Profile Against Key Off-Targets
This compound exhibits a superior selectivity profile, with significantly lower affinity for its known off-targets, monoamine oxidase B (MAO-B) and the thromboxane A2 (TXA2) receptor, as compared to its high affinity for mGluR5.
| Compound | MAO-B (Ki, nM) | TXA2 Receptor (Ki, nM) | mGluR5 Selectivity over MAO-B (fold) | mGluR5 Selectivity over TXA2 (fold) |
| This compound | ~770 | ~2000 | ~1150 | ~3000 |
| MTEP | >10,000 | No detectable affinity | >300 | - |
| Fenobam | Binds to MAO-B | Data not available | Data not available | Data not available |
| MPEP | Data not available | Data not available | Data not available | Data not available |
Off-target data for comparator compounds is limited in direct comparative studies.
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
Activation of the mGluR5 receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Caption: Canonical mGluR5 signaling cascade.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps for determining the binding affinity (Ki) of a test compound for the mGluR5 receptor using a competitive radioligand binding assay.
Caption: Workflow for mGluR5 radioligand binding assay.
Experimental Workflow: Off-Target Selectivity Screening
This diagram illustrates a typical workflow for assessing the selectivity of a compound against a panel of off-target receptors and enzymes.
Caption: General workflow for off-target selectivity screening.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the inhibitory constant (Ki) of a test compound for the mGluR5 receptor by measuring its ability to displace a specific radioligand.
-
Materials:
-
HEK293 cell membranes expressing rat mGluR5.
-
Radioligand: [³H]-MPEP or [³H]methoxy-PEPy (final concentration ~2-5 nM).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM MPEP.
-
Test compounds (e.g., this compound, MTEP, fenobam) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Thaw the cell membranes on ice.
-
In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific binding control, or test compound.
-
Add the cell membranes (typically 20-50 µg protein per well) to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Functional Assay: Inositol Monophosphate (IP1) Accumulation
This assay measures the functional potency of a NAM by quantifying its ability to inhibit agonist-induced accumulation of IP1, a stable metabolite of IP3. The HTRF® (Homogeneous Time-Resolved Fluorescence) format is commonly used.
-
Materials:
-
HEK293 cells stably expressing rat or human mGluR5.
-
Cell culture medium (e.g., DMEM).
-
Stimulation Buffer containing LiCl.
-
mGluR5 agonist (e.g., Quisqualate or DHPG) at an EC80 concentration.
-
Test compounds (e.g., this compound, MPEP, MTEP, fenobam) at various concentrations.
-
IP-One HTRF® assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody).
-
HTRF-compatible microplate reader.
-
-
Procedure:
-
Plate the cells in a 96- or 384-well plate and culture overnight.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at 37°C.
-
Add the mGluR5 agonist to stimulate the cells and incubate for 30-60 minutes at 37°C.
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate antibody).
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader (emission at 665 nm and 620 nm).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated and plotted against the concentration of the test compound. The IC50 value is determined using non-linear regression analysis.
-
Conclusion
The experimental data presented in this guide unequivocally demonstrate that this compound is a highly potent and selective negative allosteric modulator of mGluR5. Its superior binding affinity, functional potency, and cleaner off-target profile compared to MPEP, MTEP, and fenobam establish it as a valuable research tool for investigating the physiological and pathophysiological roles of mGluR5 and as a promising lead compound for the development of novel therapeutics targeting this receptor. The detailed protocols provided herein offer a robust framework for the validation and characterization of mGluR5 modulators.
A Head-to-Head Comparison of MFZ 10-7 and Other mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurochemical MFZ 10-7 with other notable metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs), including MPEP, MTEP, and fenobam. The data presented is compiled from preclinical head-to-head studies, offering a quantitative and methodological overview for researchers in neuropharmacology and drug development.
Quantitative Data Summary
The following tables summarize the in vitro potency and binding affinity of this compound compared to MPEP, MTEP, and fenobam, as well as in vivo efficacy in rodent models of cocaine addiction.
Table 1: In Vitro Potency and Binding Affinity of mGluR5 NAMs
| Compound | In Vitro Functional Potency (IC50, nM) | mGluR5 Binding Affinity (Ki, nM) |
| This compound | ~2.4 | ~1.2 |
| MPEP | ~32 | Not Reported in Direct Comparison |
| MTEP | ~110 | ~76 |
| Fenobam | ~451 | ~396 |
Data compiled from Keck et al. (2014).[1]
Table 2: In Vivo Effects on Cocaine Self-Administration in Rats
| Compound | Dose (mg/kg, i.p.) | Effect on Cocaine Self-Administration |
| This compound | 3, 10 | Dose-dependently shifted the cocaine dose-response curve downward and inhibited cocaine self-administration.[1] |
| MTEP | 1, 10 | Shifted the cocaine dose-response curve downward and inhibited cocaine self-administration.[1] |
Based on studies by Keck et al. (2014). The results indicate that this compound may be more potent than MTEP in reducing cocaine self-administration.[1]
Table 3: In Vivo Effects on Cocaine-Induced Reinstatement of Drug-Seeking Behavior in Rats
| Compound | Dose (mg/kg, i.p.) | Effect on Cocaine-Induced Reinstatement |
| This compound | 3, 10 | Significantly reduced active lever responding.[1] |
| MTEP | 1, 10 | Significantly reduced active lever responding.[1] |
Data from Keck et al. (2014) demonstrate the efficacy of both compounds in this model of relapse.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative studies of this compound and other mGluR5 NAMs.
In Vitro Assays
1. mGluR5 Binding Affinity Assay:
-
Objective: To determine the binding affinity (Ki) of the compounds for the mGluR5 receptor.
-
Method: Radioligand displacement assay using rat brain membranes.
-
Procedure:
-
Whole brains from male Sprague-Dawley rats were homogenized in ice-cold buffer.
-
Membranes were washed and resuspended.
-
Membranes were incubated with the radioligand [3H]MPEP and varying concentrations of the test compounds (this compound, MTEP, fenobam).
-
Non-specific binding was determined in the presence of a high concentration of a known mGluR5 ligand.
-
After incubation, the membranes were filtered and washed.
-
The amount of bound radioactivity was measured using liquid scintillation counting.
-
Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
-
2. In Vitro Functional Potency Assay:
-
Objective: To determine the functional potency (IC50) of the compounds in inhibiting mGluR5 signaling.
-
Method: Measurement of intracellular calcium mobilization in cells expressing mGluR5.
-
Procedure:
-
HEK293 cells stably expressing human mGluR5 were used.
-
Cells were loaded with a calcium-sensitive fluorescent dye.
-
Cells were pre-incubated with varying concentrations of the test compounds.
-
The mGluR5 agonist quisqualate was added to stimulate the receptor.
-
Changes in intracellular calcium concentration were measured using a fluorescent plate reader.
-
IC50 values were determined by analyzing the concentration-response curves.
-
In Vivo Behavioral Assays in Rats
1. Intravenous Cocaine Self-Administration:
-
Objective: To assess the reinforcing effects of cocaine and the ability of the test compounds to modulate this behavior.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and an infusion pump connected to a catheter.
-
Procedure:
-
Male Wistar rats were surgically implanted with intravenous catheters in the jugular vein.
-
Rats were trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio schedule. Each infusion was paired with a light and tone cue.
-
The inactive lever had no programmed consequences.
-
Once stable responding was achieved, the effects of this compound or MTEP were tested.
-
Rats were pretreated with the test compound (intraperitoneally) before the self-administration session.
-
The number of infusions earned and lever presses were recorded.
-
To generate a dose-response curve, the unit dose of cocaine was varied across sessions.
-
2. Cocaine-Induced Reinstatement of Drug-Seeking:
-
Objective: To model relapse to drug-seeking behavior and evaluate the therapeutic potential of the test compounds in preventing it.
-
Procedure:
-
Following the self-administration phase, rats underwent an extinction phase where active lever presses no longer resulted in cocaine infusions or the associated cues. Extinction sessions continued until responding on the active lever was significantly reduced.
-
On the reinstatement test day, rats were pretreated with the test compound (this compound or MTEP) or vehicle.
-
Subsequently, rats received a priming injection of cocaine (e.g., 10 mg/kg, i.p.) to induce reinstatement of drug-seeking behavior.
-
The number of presses on the active and inactive levers was recorded during the test session. A significant increase in active lever pressing compared to extinction levels indicates reinstatement.
-
Visualizations
Signaling Pathway of mGluR5 Negative Allosteric Modulators
References
A Comparative Review of the mGluR5 Negative Allosteric Modulators: MFZ 10-7 and Mavoglurant
An Objective Guide for Researchers and Drug Development Professionals
The metabotropic glutamate receptor 5 (mGluR5) has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders, including addiction, Fragile X syndrome, and Parkinson's disease. Negative allosteric modulators (NAMs) of mGluR5 offer a promising avenue for treatment by dampening the excessive glutamatergic signaling implicated in these conditions. This guide provides a detailed comparison of two prominent mGluR5 NAMs: MFZ 10-7 and mavoglurant (also known as AFQ056). By presenting key experimental data, detailed protocols, and pathway visualizations, this document aims to equip researchers and drug development professionals with the information necessary to make informed decisions in their work.
Mechanism of Action and Signaling Pathway
Both this compound and mavoglurant are non-competitive, negative allosteric modulators of the mGluR5.[1][2] They bind to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's response to glutamate.[1][2] The canonical signaling pathway for mGluR5 involves its coupling to the Gαq protein. Upon activation by glutamate, Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade plays a crucial role in synaptic plasticity.[3][4][5]
Quantitative Data Comparison
The following tables provide a summary of the in vitro potency and pharmacokinetic parameters for this compound and mavoglurant, based on available preclinical and clinical data.
Table 1: In Vitro Potency
| Parameter | This compound | Mavoglurant | Reference |
| Binding Affinity (Ki) | 0.67 nM (rat mGluR5) | Not explicitly reported | [6] |
| Functional Inhibition (IC50) | 1.22 nM (Calcium Mobilization) | 30 nM (Functional Assay, human mGluR5) | [2][6] |
| Binding Inhibition (IC50) | Not explicitly reported | 47 nM (displaces [3H]-AAE327 in rat brain membranes) | [7] |
Note: A direct comparison of Ki values is not possible due to a lack of reported data for mavoglurant. However, based on the available IC50 values, this compound appears to be significantly more potent in vitro.
Table 2: Pharmacokinetic Properties
| Parameter | This compound (Rat) | Mavoglurant (Rat) | Mavoglurant (Human) | Reference |
| Administration Route | Intraperitoneal (i.p.) | Oral (p.o.) & Intravenous (i.v.) | Oral (p.o.) | [7][8][9][10] |
| Bioavailability (F) | Not Reported | 32% (p.o.) | ≥ 50% | [7][9][10] |
| Tmax | Not Reported | ≤ 0.25 h (p.o.), ≤ 0.08 h (i.v.) | 2.5 - 3.6 h | [7][9][10] |
| Cmax | Not Reported | 950 pmol/mL (plasma, p.o.), 3330 pmol/mL (plasma, i.v.) | 140 ng/mL | [7][9][10] |
| Half-life (t1/2) | Not Reported | 2.9 h (p.o.), 0.69 h (i.v.) | ~12 h | [7][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of this compound and mavoglurant.
In Vitro NAM Screening Workflow
A typical workflow for screening and characterizing novel mGluR5 NAMs involves a series of in vitro assays to determine potency, selectivity, and mechanism of action.
Calcium Mobilization Assay Protocol
This assay is a primary functional screen to measure the ability of a compound to inhibit mGluR5-mediated intracellular calcium release.
-
Cell Culture: HEK293 cells stably expressing human mGluR5 are cultured in a suitable medium.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated to allow for dye uptake.
-
Compound Incubation: The dye solution is removed, and cells are incubated with varying concentrations of the test compound (this compound or mavoglurant).
-
Agonist Stimulation: A sub-maximal concentration of an mGluR5 agonist (e.g., glutamate or DHPG) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The fluorescence signal is plotted against the compound concentration to determine the IC50 value.
Cocaine Self-Administration Protocol in Rats
This in vivo model is used to assess the rewarding and reinforcing properties of drugs of abuse and to evaluate the efficacy of potential therapeutic agents.
-
Animal Subjects: Male Wistar or Sprague-Dawley rats are used.
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, a tone generator, and an infusion pump are used.
-
Acquisition of Self-Administration: Rats are placed in the operant chambers and learn to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) paired with a cue (light and tone). The inactive lever has no programmed consequences.
-
Treatment Administration: Once a stable baseline of cocaine self-administration is established, rats are pre-treated with the test compound (this compound or mavoglurant) or vehicle at various doses and time points before the self-administration session.
-
Data Collection: The number of active and inactive lever presses, and consequently the number of cocaine infusions, are recorded.
-
Data Analysis: The effect of the test compound on cocaine intake is analyzed and compared to the vehicle control.
Summary and Conclusion
Both this compound and mavoglurant are potent and selective mGluR5 negative allosteric modulators that have shown promise in preclinical models of neurological and psychiatric disorders. Based on the available in vitro data, this compound demonstrates higher potency than mavoglurant. Pharmacokinetic data indicate that mavoglurant has been studied more extensively in humans and possesses a longer half-life, which may be advantageous for clinical development.
The choice between these two compounds for future research will depend on the specific experimental context. The high potency of this compound makes it an excellent tool for in vitro and preclinical in vivo studies investigating the role of mGluR5. Mavoglurant, having undergone clinical trials, provides a wealth of human pharmacokinetic and safety data, making it a more translational candidate. This guide has provided a foundational comparison to aid researchers in navigating the selection and application of these important research tools. Further head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of their relative merits.
References
- 1. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rdw.rowan.edu [rdw.rowan.edu]
- 9. Metabolism and disposition of the metabotropic glutamate receptor 5 antagonist (mGluR5) mavoglurant (AFQ056) in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of MFZ 10-7: A Protocol for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While some safety data sheets (SDS) for MFZ 10-7 classify it as a non-hazardous substance, other sources recommend treating it as potentially hazardous until more information is available.[1][2] Given this ambiguity and the principle of prudent laboratory practice, it is recommended to manage this compound as a hazardous waste. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, particularly when generating waste, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for Chemical Waste Management
The following table summarizes key quantitative parameters often associated with the management of hazardous waste in a laboratory setting. These are general guidelines and may be superseded by your institution's specific policies.
| Parameter | Guideline | Regulatory Context |
| Acutely Hazardous Waste (P-list) Generation | ≤ 1 quart (approx. 1 kg) per month | Exceeding this limit can change a facility's hazardous waste generator status, leading to more stringent regulations. |
| Hazardous Waste Accumulation Limit (Satellite Area) | ≤ 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | Waste must be stored at or near the point of generation.[3] |
| Empty Container Residue | ≤ 3% by weight for containers < 110 gallons | A container is considered "empty" if all wastes have been removed by standard practice and the residue limit is met.[2] |
| pH for Aqueous Waste Sewer Disposal | Between 5.5 and 9.0 (typical) | This range is a common requirement for sewer disposal of neutralized aqueous solutions, but always check local regulations. |
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear, actionable workflow for the disposal of this compound waste, including pure compound, solutions, and contaminated materials.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams. This includes:
-
Unused or expired this compound solid.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves).
-
-
Segregate this compound waste from other chemical waste streams. Do not mix this compound waste with incompatible materials. For instance, keep organic solvent solutions separate from aqueous solutions.[2][4]
Step 2: Waste Collection and Labeling
-
Select an appropriate waste container. Use a container that is chemically compatible with the waste. For solid this compound or solutions, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[2][3]
-
Label the waste container clearly. The label must include:[5][6]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents present. Avoid using abbreviations or chemical formulas.
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
-
Step 3: Storage of Chemical Waste
-
Store the waste container in a designated satellite accumulation area. This area must be at or near the point of waste generation.[7]
-
Ensure the container is kept closed at all times, except when adding waste. [2][3]
-
Utilize secondary containment, such as a plastic tub, to capture any potential leaks or spills.[8]
Step 4: Disposal of Empty Containers
-
A container that held this compound is not considered empty until it has been properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent that can dissolve this compound.
-
Collect the rinsate from all three rinses and dispose of it as hazardous waste in your labeled this compound waste container.[8][9]
-
After triple-rinsing, the container can be air-dried in a fume hood.
-
Deface or remove the original label on the empty container before disposing of it in the appropriate solid waste stream (e.g., broken glass box or regular trash, per your institution's policy).[7][8]
Step 5: Arranging for Final Disposal
-
Do not dispose of this compound waste down the drain or in the regular trash. [5][10]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[3][5]
-
Provide the EHS staff with all necessary documentation regarding the contents of the waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste streams.
References
- 1. sfasu.edu [sfasu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. threesixtysafety.com [threesixtysafety.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
